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  • Product: 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one
  • CAS: 142673-27-6

Core Science & Biosynthesis

Foundational

Structure, Properties, and Applications of 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one: A Comprehensive Technical Guide

Executive Summary 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one is a highly specialized heterocyclic compound that serves dual roles in modern chemical sciences: as a potent chiral auxiliary in asymmetric synthesis and as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one is a highly specialized heterocyclic compound that serves dual roles in modern chemical sciences: as a potent chiral auxiliary in asymmetric synthesis and as a critical pharmacophore building block in targeted drug discovery. Structurally derived from the reduction and cyclization of cyclohexylalanine, this compound offers unique steric and electronic properties compared to classical aromatic auxiliaries (e.g., Evans' 4-benzyl-2-oxazolidinone). This whitepaper provides a rigorous analysis of its physicochemical profile, synthetic methodologies, and emerging applications in targeted therapies, particularly in the inhibition of glutaminyl-peptide cyclotransferase-like (QPCTL) enzymes for cancer immunotherapy[1].

Structural & Physicochemical Profiling

The core structure of 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one features a five-membered oxazolidinone ring substituted at the C4 position with a cyclohexylmethyl group.

Causality of Structural Design: The substitution of a phenyl ring with a fully saturated cyclohexyl ring fundamentally alters the molecule's interaction profile. The absence of


 stacking capabilities forces the molecule to rely purely on steric bulk and hydrophobic interactions to direct stereoselectivity or bind to enzymatic pockets. This makes it exceptionally valuable when designing inhibitors for proteases or cyclases that feature deep, aliphatic S1/S2 hydrophobic pockets[2].

Table 1: Physicochemical Properties

PropertyValue / Description
Chemical Formula C10H17NO2
Molecular Weight 183.25 g/mol
CAS Registry Number (Racemic) 142673-27-6[3]
CAS Registry Number (4S-enantiomer) 142758-96-1[4]
CAS Registry Number (4R-enantiomer) 142758-93-8[5]
Predicted LogP ~2.8 - 2.9[6]
Physical State Solid (typically white to off-white crystalline powder)

Synthesis & Manufacturing Protocols

The synthesis of enantiopure 4-(cyclohexylmethyl)-1,3-oxazolidin-2-one relies on the chiral pool, specifically utilizing L- or D-cyclohexylalanine (Cha) as the foundational starting material.

Causality in Reagent Selection: The transformation requires the reduction of the amino acid to an amino alcohol, followed by cyclization. While phosgene gas is the classical reagent for forming the cyclic carbamate, triphosgene (bis(trichloromethyl) carbonate) is vastly preferred in modern bench-scale protocols due to its solid state, which allows for precise stoichiometric control and significantly mitigates inhalation hazards[7].

SynthesisWorkflow A L-Cyclohexylalanine B Reduction (NaBH4 / I2 or LiAlH4) A->B C L-Cyclohexylalaninol B->C D Cyclization (Triphosgene / Base) C->D E (4S)-4-(Cyclohexylmethyl)- 1,3-oxazolidin-2-one D->E

Step-by-step synthetic workflow from L-Cyclohexylalanine to the target oxazolidinone.

Mechanistic Utility in Drug Development

Beyond its historical use as a chiral auxiliary, the cyclohexylmethyl-oxazolidinone motif is increasingly incorporated into advanced peptidomimetics.

Protease and Cyclase Inhibition: Studies have demonstrated that certain viral and human proteases exhibit a strong preference for cyclohexylalanine (Cha) or leucine surrogates at the P2 position[2]. The oxazolidinone ring acts as a rigidified, depeptidized scaffold that enhances proteolytic stability and cellular permeability compared to linear peptides[2].

QPCTL and the CD47-SIRPα Axis: A groundbreaking application of these derivatives is in the inhibition of Glutaminyl-peptide cyclotransferase-like (QPCTL) proteins. QPCTL catalyzes the formation of pyroglutamate (pGlu) on the N-terminus of CD47. This modification is essential for CD47 to bind effectively to SIRPα on macrophages, which acts as a "don't eat me" signal for tumor cells[1]. By inhibiting QPCTL using oxazolidinone-derived small molecules, the maturation of CD47 is blocked, disrupting the CD47-SIRPα signaling pathway and restoring macrophage-mediated phagocytosis of cancer cells[1].

QPCT_Pathway Drug Oxazolidinone-based QPCTL Inhibitors QPCTL QPCTL Enzyme Drug->QPCTL Inhibits Phagocytosis Macrophage Phagocytosis (Tumor Clearance) Drug->Phagocytosis Restores CD47 CD47 pGlu Modification QPCTL->CD47 Catalyzes SIRPa SIRPα Binding (Macrophage) CD47->SIRPa Activates Evasion Tumor Immune Evasion SIRPa->Evasion Promotes

Mechanism of action for oxazolidinone-based QPCTL inhibitors in tumor clearance.

Experimental Protocols

Protocol 1: Synthesis of (4S)-4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one

Objective: To convert L-cyclohexylalaninol into the corresponding oxazolidinone using a self-validating, safe triphosgene method. Causality & Validation: Triphosgene is used to provide the carbonyl source safely[7]. The reaction is self-validating through the evolution of CO


 (bubbling) and the shift in the IR spectrum (appearance of a strong carbamate C=O stretch at ~1750 cm⁻¹).
  • Preparation: Dissolve 10.0 mmol of (S)-cyclohexylalaninol[8] in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 25.0 mmol of anhydrous triethylamine (TEA) to the solution. Rationale: TEA acts as an acid scavenger for the HCl generated during the reaction, preventing the protonation of the amino alcohol.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Triphosgene Addition: Slowly add a solution of 3.5 mmol of triphosgene dissolved in 10 mL of DCM dropwise over 30 minutes. Note: 1 mole of triphosgene yields 3 moles of phosgene equivalents; a slight excess ensures complete conversion.

  • Reaction Maturation: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1, visualization with ninhydrin). The disappearance of the amine spot validates completion.

  • Quenching & Extraction: Quench the reaction carefully with 20 mL of saturated aqueous NH

    
    Cl. Separate the organic layer and extract the aqueous layer twice with 20 mL DCM.
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the pure oxazolidinone.
  • Validation: Confirm the structure via

    
    H NMR (CDCl
    
    
    
    ), looking for the characteristic multiplet of the oxazolidinone ring protons (C4-H, C5-H
    
    
    ) between 3.90 and 4.50 ppm, and the distinct cyclohexyl aliphatic signals between 0.80 and 1.80 ppm.
Protocol 2: N-Acylation for Auxiliary Preparation

Objective: To attach an acyl group to the oxazolidinone nitrogen for downstream asymmetric aldol or alkylation reactions.

  • Deprotonation: Dissolve the purified 4-(cyclohexylmethyl)-1,3-oxazolidin-2-one in anhydrous THF at -78 °C. Add 1.05 equivalents of n-Butyllithium (n-BuLi) dropwise. Rationale: The low temperature prevents ring-opening side reactions while n-BuLi quantitatively deprotonates the carbamate nitrogen.

  • Acylation: After 30 minutes, add 1.1 equivalents of the desired acyl chloride (e.g., propionyl chloride).

  • Isolation: Stir for 1 hour at -78 °C, then warm to 0 °C. Quench with saturated NH

    
    Cl, extract with EtOAc, and purify via silica gel chromatography.
    
  • Validation: The resulting N-acyl oxazolidinone is validated by the shift of the C=O stretch in IR to ~1700 cm⁻¹ (imide) and the downfield shift of the N-CH proton in

    
    H NMR. The system is now primed for highly stereoselective enolate chemistry, driven by the steric shielding of the cyclohexylmethyl group.
    

References

  • 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one | 142673-27-6 - 摩熵化学 Source: molaid.com URL:[Link]

  • (4S,5R)-4-环己基甲基-2-恶唑烷酮-5-羧酸甲酯| 134848-78-5 Source: molaid.com URL:[Link]

  • Source: google.com (Patents)
  • (4R)-4-(cyclohexylmethyl)-1,3-oxazolidin-2-one | 142758-93-8 - 摩熵化学 Source: molaid.com URL:[Link]

  • Structure-guided Design, Synthesis and Evaluation of Oxazolidinone-based Inhibitors of Norovirus 3CL Protease Source: nih.gov (PMC) URL:[Link]

  • Source: googleapis.com (Patent Data)

Sources

Exploratory

4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one: Technical Guide on Safety, Properties, and Asymmetric Synthesis Applications

Executive Summary In the realm of modern drug development and natural product synthesis, the precise control of stereocenters is non-negotiable. While the classic Evans chiral auxiliaries (such as 4-benzyl- or 4-isopropy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug development and natural product synthesis, the precise control of stereocenters is non-negotiable. While the classic Evans chiral auxiliaries (such as 4-benzyl- or 4-isopropyl-2-oxazolidinones) are ubiquitous, specific synthetic bottlenecks—such as the susceptibility of benzyl groups to hydrogenolysis during downstream deprotection—necessitate robust alternatives. 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one serves as a highly effective, purely aliphatic structural analog. By replacing the aromatic phenyl ring with a saturated cyclohexyl ring, this auxiliary provides excellent steric shielding while remaining completely inert to standard transition-metal-catalyzed hydrogenation conditions.

This whitepaper provides an in-depth analysis of the chemical identity, safety profiles (GHS), and validated experimental workflows for utilizing 4-(cyclohexylmethyl)-1,3-oxazolidin-2-one in stereoselective synthesis.

Chemical Identity and Quantitative Data

Stereochemical fidelity is critical when sourcing chiral auxiliaries. The compound exists in racemic and enantiopure forms, each designated by distinct Chemical Abstracts Service (CAS) registry numbers[1]. Researchers must ensure the correct enantiomer is selected to achieve the desired facial selectivity during enolate alkylation or aldol additions.

Table 1: Physicochemical Properties and Identifiers
Property / IdentifierData
Chemical Name 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one
CAS Number (Racemic) 142673-27-6[2]
CAS Number (4S-enantiomer) 142758-96-1[1]
CAS Number (4R-enantiomer) 142758-93-8[1]
Molecular Formula C₁₀H₁₇NO₂
Molecular Weight 183.25 g/mol [2]
Structural Classification Chiral Auxiliary (Evans type)

Safety Data and GHS Classification

Note: Because highly specific toxicological studies on the cyclohexyl derivative are limited in public databases, safety protocols are established by extrapolating from its direct structural analog, 4-benzyl-2-oxazolidinone (CAS 102029-44-7), which shares the identical reactive oxazolidinone pharmacophore[3].

Hazard Identification

According to the Globally Harmonized System (GHS) applied to structurally homologous oxazolidinones, the compound is classified as an irritant[3].

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary Statements and Handling

To ensure a self-validating safety system in the laboratory, the following protocols must be strictly adhered to[4][5]:

  • P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. The compound is typically a crystalline solid; aerosolization of dust during weighing is the primary exposure route.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection. Nitrile gloves (minimum 0.11 mm thickness) are recommended.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage Causality: The material should be stored in a cool, dry place away from strong oxidizing agents. The oxazolidinone ring is susceptible to hydrolysis under strongly basic aqueous conditions over prolonged periods; therefore, maintaining an anhydrous storage environment (e.g., in a desiccator or under inert argon) prevents baseline degradation[4].

Mechanistic Role in Asymmetric Synthesis

The utility of 4-(cyclohexylmethyl)-1,3-oxazolidin-2-one lies in its ability to temporarily break the symmetry of a prochiral substrate.

Causality of Structural Design

Standard Evans auxiliaries utilize a benzyl group. However, if a synthetic sequence requires a late-stage catalytic hydrogenation (e.g., Pd/C, H₂) to remove benzyl ethers or reduce alkenes, a benzyl-based auxiliary might undergo unintended hydrogenolysis, leading to premature cleavage. The cyclohexylmethyl group eliminates this vulnerability. Furthermore, the absence of


 stacking interactions alters the transition state electronics, relying purely on the immense steric bulk of the chair-conformation cyclohexyl ring to block one face of the intermediate Z-enolate.
Reaction Pathway Visualization

G A 4-(Cyclohexylmethyl)- 1,3-oxazolidin-2-one B N-Acylation (n-BuLi, R-COCl) A->B C N-Acyl Oxazolidinone Intermediate B->C D Enolization (LDA, -78 °C) C->D E Z-Enolate Formation (Chelation Controlled) D->E F Electrophilic Addition (Steric Shielding by Cyclohexyl) E->F Electrophile (E+) G Stereocontrolled Alkylated Adduct F->G H Auxiliary Cleavage (LiOH/H2O2 or LiBH4) G->H I Enantiopure Product (Acid/Alcohol) H->I J Recovered Auxiliary H->J Recycle

Workflow of stereoselective alkylation using the cyclohexylmethyl oxazolidinone auxiliary.

Experimental Protocol: Stereoselective Alkylation

The following methodology outlines a self-validating system for utilizing the (4S)-enantiomer in an asymmetric alkylation. Every step includes mechanistic checkpoints to ensure process integrity.

Step 1: N-Acylation of the Auxiliary
  • Preparation: Dissolve (4S)-4-(cyclohexylmethyl)-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF (0.5 M) under an argon atmosphere. Cool the solution to -78 °C.

  • Deprotonation: Dropwise add n-BuLi (1.05 eq, 2.5 M in hexanes). Causality: The low temperature prevents ring-opening of the oxazolidinone by the strong nucleophile. Stir for 30 minutes.

  • Acylation: Add the desired acid chloride (1.1 eq) dropwise. Warm to 0 °C over 1 hour.

  • Validation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. TLC should show complete consumption of the highly polar auxiliary (lower Rf) to the less polar N-acyl derivative.

Step 2: Asymmetric Alkylation
  • Enolization: Cool a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous THF to -78 °C. Add Lithium diisopropylamide (LDA, 1.1 eq) dropwise.

    • Causality: LDA is chosen over smaller bases to ensure strictly kinetic deprotonation, yielding the Z-enolate. The lithium cation chelates both the enolate oxygen and the oxazolidinone carbonyl, locking the conformation.

  • Electrophilic Attack: After 1 hour at -78 °C, add the electrophile (e.g., an alkyl halide, 1.5 eq). The bulky cyclohexylmethyl group shields the Re face of the enolate, forcing the electrophile to attack from the Si face.

  • Validation: Quench at -78 °C with glacial acetic acid to prevent epimerization of the newly formed stereocenter, then warm to room temperature.

Step 3: Non-Destructive Cleavage
  • Hydrolysis: To isolate the chiral carboxylic acid, dissolve the alkylated adduct in THF/H₂O (3:1) at 0 °C. Add H₂O₂ (30% aq, 4.0 eq) followed by LiOH (2.0 eq).

    • Causality: H₂O₂ forms the highly nucleophilic hydroperoxide anion (HOO⁻). Due to the alpha-effect, it selectively attacks the exocyclic imide carbonyl rather than the endocyclic carbamate carbonyl. This prevents the destruction of the auxiliary.

  • Recovery: The cleaved 4-(cyclohexylmethyl)-1,3-oxazolidin-2-one can be recovered via silica gel chromatography and reused, validating the economic efficiency of the workflow.

References

  • "4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one | 142673-27-6", Molaid.
  • "Oxazolidin", Sigma-Aldrich.
  • "(R)-4-Benzyl-2-oxazolidinone | CID 2734969", PubChem.
  • "SAFETY DATA SHEET: (R)-4-Benzyl-2-oxazolidinone", Sigma-Aldrich.
  • "(R)-4-Benzyl-2-oxazolidinone SDS, 102029-44-7 Safety Data Sheets", ECHEMI.

Sources

Foundational

Synthesis of 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one from Cyclohexylalaninol: A Technical Guide to Chemoselective Carbonylation

Executive Summary The 1,3-oxazolidin-2-one motif is a privileged scaffold in synthetic organic chemistry. It serves as a highly effective chiral auxiliary for asymmetric synthesis and represents the core pharmacophore of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-oxazolidin-2-one motif is a privileged scaffold in synthetic organic chemistry. It serves as a highly effective chiral auxiliary for asymmetric synthesis and represents the core pharmacophore of critical antimicrobial agents, such as Linezolid. The synthesis of 4-(cyclohexylmethyl)-1,3-oxazolidin-2-one from its 1,2-amino alcohol precursor, cyclohexylalaninol (2-amino-3-cyclohexylpropan-1-ol), requires a precise carbonylation-cyclization sequence. This whitepaper details the mechanistic rationale, reagent selection causality, and validated experimental protocols required to execute this transformation with high yield and stereochemical fidelity.

Mechanistic Framework and Reagent Causality

The conversion of a 1,2-amino alcohol to an oxazolidin-2-one is fundamentally a formal[3+2] cyclization mediated by a carbonyl equivalent . The reaction proceeds via two distinct nucleophilic addition-elimination steps:

  • Intermolecular N-Acylation : The primary amine of cyclohexylalaninol is significantly more nucleophilic than the primary hydroxyl group. It selectively attacks the electrophilic center of the carbonylating agent.

  • Intramolecular O-Alkylation/Cyclization : The adjacent hydroxyl group undergoes an intramolecular nucleophilic attack on the activated carbonyl intermediate. This expels the leaving group and closes the stable five-membered ring.

Causality in Reagent Selection

Historically, phosgene was the standard reagent for this transformation. However, its extreme toxicity and the generation of stoichiometric hydrochloric acid (HCl)—which can lead to the racemization of chiral centers or unwanted chlorination—necessitate safer, milder alternatives .

  • 1,1'-Carbonyldiimidazole (CDI) (Preferred) : CDI is a bench-stable, crystalline solid that reacts chemoselectively with amines to form an N-carbamoylimidazole intermediate. The subsequent cyclization expels imidazole, a mild base that acts as an internal acid scavenger. This prevents unwanted side reactions, avoids the need for external bases, and ensures the stereochemical integrity of the cyclohexylalaninol precursor .

  • Triphosgene (Bis(trichloromethyl) carbonate) : A solid, safer alternative to gaseous phosgene. It requires an external base (e.g., triethylamine) to neutralize the generated HCl. While highly efficient, the rigorous anhydrous conditions and safety protocols required make it a secondary choice compared to CDI .

Reaction Pathway Visualization

G A Cyclohexylalaninol (1,2-Amino Alcohol) C N-Carbamoylimidazole Intermediate (Activation) A->C Nucleophilic Attack (Primary Amine) B 1,1'-Carbonyldiimidazole (CDI) B->C Carbonyl Source D Intramolecular Cyclization (Hydroxyl Attack) C->D Heat / Base E 4-(Cyclohexylmethyl)- 1,3-oxazolidin-2-one D->E Ring Closure F Imidazole (Leaving Group) D->F Expulsion

Figure 1: Mechanistic pathway for the CDI-mediated synthesis of the oxazolidin-2-one core.

Self-Validating Experimental Protocols

To ensure reproducibility and high purity, the following methodologies are optimized for standard laboratory execution. Each protocol is designed as a self-validating system, utilizing specific work-up steps to isolate the product from mechanistic byproducts.

Protocol A: CDI-Mediated Cyclization (Recommended)

Causality Check: The use of anhydrous tetrahydrofuran (THF) prevents the premature hydrolysis of CDI. The reaction is driven to completion by mild heating, as the intramolecular attack of the hydroxyl group on the stable N-carbamoylimidazole intermediate requires overcoming a higher activation energy barrier than the initial N-acylation .

Step-by-Step Procedure:

  • Activation : Dissolve 1.0 equivalent of cyclohexylalaninol in anhydrous THF (0.2 M concentration) under an inert atmosphere (N₂ or Argon) at room temperature.

  • Reagent Addition : Add 1.2 equivalents of 1,1'-Carbonyldiimidazole (CDI) in a single portion. Stir the homogeneous mixture at room temperature for 30 minutes to ensure complete N-acylation. Validation: Monitor by TLC (ninhydrin stain) until the primary amine is fully consumed.

  • Cyclization : Elevate the reaction temperature to 50°C and stir for 4–6 hours. Validation: Track the formation of the oxazolidin-2-one by TLC using a 1:1 Ethyl Acetate/Hexane solvent system.

  • Quenching & Work-up : Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1N HCl (critical step: protonates and removes the imidazole byproduct into the aqueous layer), saturated aqueous NaHCO₃, and brine .

  • Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 4-(cyclohexylmethyl)-1,3-oxazolidin-2-one can be purified via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Protocol B: Triphosgene-Mediated Cyclization (Alternative)

Causality Check: Triphosgene generates three equivalents of phosgene in situ. Triethylamine (TEA) is strictly required to neutralize the HCl byproduct, which would otherwise protonate the amino alcohol, halting the reaction and potentially degrading the substrate .

Step-by-Step Procedure:

  • Preparation : Dissolve 1.0 equivalent of cyclohexylalaninol and 3.0 equivalents of anhydrous triethylamine in anhydrous dichloromethane (DCM) (0.1 M) at 0°C under an inert atmosphere.

  • Addition : Dissolve 0.4 equivalents of triphosgene in anhydrous DCM and add dropwise to the amino alcohol solution over 30 minutes. Validation: Dropwise addition controls the exotherm and prevents substrate oligomerization.

  • Reaction : Allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up : Quench carefully with saturated aqueous NH₄Cl to destroy unreacted phosgene equivalents. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Quantitative Data & Reagent Comparison

The selection of the carbonylating agent heavily influences the reaction kinetics, safety profile, and downstream purification requirements. The table below summarizes the operational metrics for each approach.

Table 1: Comparative Analysis of Carbonylating Agents for Oxazolidin-2-one Synthesis

Carbonylating AgentTypical YieldReaction TempReaction TimePrimary ByproductsSafety & Operational Profile
1,1'-Carbonyldiimidazole (CDI) 85–95%25°C to 50°C4–8 hoursImidazoleHigh : Bench-stable, low toxicity. Byproducts easily removed via acidic aqueous wash.
Triphosgene 80–90%0°C to 25°C2–4 hoursHCl, CO₂Low : Generates highly toxic phosgene gas in situ. Requires strict fume hood protocols.
Diethyl Carbonate 60–75%>100°C (Reflux)12–24 hoursEthanolModerate : Green reagent, but requires harsh thermal conditions and basic catalysts.

Conclusion

The synthesis of 4-(cyclohexylmethyl)-1,3-oxazolidin-2-one from cyclohexylalaninol is most effectively and safely achieved using 1,1'-carbonyldiimidazole (CDI). This method provides a self-validating, high-yielding protocol that circumvents the severe safety risks and byproduct management issues associated with phosgene derivatives. By leveraging the chemoselectivity of CDI and the internal acid-scavenging properties of the expelled imidazole, researchers can maintain the strict stereochemical fidelity required for advanced pharmaceutical intermediates.

References

  • The Reaction of β‐Amino Alcohols with 1,1′‐Carbonyldiimidazole − Influence of the Nitrogen Substituent on the Reaction Course Source: ResearchGate URL:[Link]

  • A convenient synthesis of chiral oxazolidin-2-ones and thiazolidin-2-ones and an improved preparation of triphosgene Source: Bar-Ilan University URL:[Link]

  • Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone Source: eScholarship (University of California) URL:[Link]

Exploratory

mechanism of action for 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one as a chiral auxiliary

This technical guide details the mechanism, application, and experimental protocols for 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one , a specialized chiral auxiliary within the Evans oxazolidinone family.[1] [1] Introductio...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the mechanism, application, and experimental protocols for 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one , a specialized chiral auxiliary within the Evans oxazolidinone family.[1]

[1]

Introduction & Structural Significance

4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one is a chiral auxiliary used for the asymmetric synthesis of carboxylic acid derivatives.[1] It is structurally analogous to the widely used phenylalanine-derived auxiliary (4-benzyl-1,3-oxazolidin-2-one) but features a saturated cyclohexyl ring in place of the aromatic phenyl group.[1]

The "Crystallinity" Advantage

While the mechanistic principles align with standard Evans auxiliaries, this specific derivative is often selected for two critical reasons:

  • Steric Bulk: The cyclohexyl group possesses a larger effective van der Waals volume than a phenyl ring, potentially enhancing facial selectivity in sterically demanding alkylations.

  • Crystallinity: A common failure mode in auxiliary chemistry is the formation of oily intermediates, which prevents purification by recrystallization. The cyclohexylmethyl variant often imparts higher crystallinity to its acyl derivatives compared to the benzyl analog, allowing for the enrichment of diastereomeric ratios (dr) via crystallization rather than chromatography.

Mechanistic Core: The Evans Enolate System[2]

The auxiliary operates via the formation of a rigid, chelated metal enolate. The high stereocontrol arises from the Zimmerman-Traxler transition state , where the steric bulk of the C4-cyclohexylmethyl group directs the incoming electrophile.

Phase 1: Acylation (Attachment)

The auxiliary is first acylated with the substrate (typically an acid chloride or anhydride) to form an N-acyl oxazolidinone . The carbonyl oxygen of the auxiliary and the carbonyl oxygen of the acyl group are positioned syn to each other due to dipole minimization, but they reorient upon enolization.

Phase 2: Enolization & Chelation

Upon treatment with a Lewis acid (e.g.,


, 

) and a tertiary amine base (e.g., DIPEA,

), the N-acyl compound forms a Z-enolate .
  • Chelation Control: The metal center (Boron or Titanium) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This "locks" the bond rotation, creating a rigid bicyclic system.

  • Geometry: The Z-enolate is favored (>99:1) due to minimization of 1,3-allylic strain.[1]

Phase 3: Facial Selectivity (The Induction Step)

In the chelated Z-enolate, the C4-cyclohexylmethyl group projects outwardly.

  • Steric Blocking: The bulky cyclohexyl group effectively shields the Re-face (top face) of the enolate.

  • Electrophilic Attack: The electrophile (aldehyde in aldol, alkyl halide in alkylation) is forced to approach from the Si-face (bottom face), opposite the auxiliary's steric bulk.

Phase 4: Cleavage

After the reaction, the auxiliary is hydrolytically or reductively cleaved to release the enantiomerically enriched product, allowing the auxiliary to be recovered and recycled.[2][3]

Visualization: Reaction Pathway & Transition State

The following diagram illustrates the transformation from the N-acyl precursor to the specific Zimmerman-Traxler transition state, highlighting the steric blocking of the cyclohexyl group.

EvansMechanism Substrate N-Acyl Precursor (Dipole minimized) Enolate Z-Enolate (Chelated) Rigid Bicyclic System Substrate->Enolate Enolization (Z-selective) Reagents Lewis Acid (M) + Base TS Zimmerman-Traxler TS (Cyclohexyl blocks Re-face) Enolate->TS + Electrophile (R-CHO) Product Syn-Aldol / Alkyl Product (High dr) TS->Product C-C Bond Formation StericNote C4-Cyclohexylmethyl group projects into space, shielding top face. StericNote->TS

Caption: Logical flow of the Evans auxiliary mechanism, from chelated enolate formation to stereoselective electrophilic attack.

Experimental Protocols

A. Acylation (Preparation of N-Propionyl Derivative)

Objective: Attach the propionyl substrate to the auxiliary.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with

    
    .
    
  • Dissolution: Dissolve 4-(cyclohexylmethyl)-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous THF (0.2 M). Cool to -78 °C.[1][4]

  • Deprotonation: Add n-BuLi (1.1 equiv, 1.6 M in hexanes) dropwise. Stir for 15 min.

  • Addition: Add propionyl chloride (1.2 equiv) dropwise.

  • Workup: Allow to warm to 0 °C over 30 min. Quench with saturated

    
    .[4] Extract with EtOAc, wash with brine, dry over 
    
    
    
    .
  • Purification: Recrystallize from hexanes/EtOAc (Leveraging the crystallinity of the cyclohexyl derivative).

B. Asymmetric Aldol Reaction (Boron-Mediated)

Objective: Synthesize a syn-aldol adduct with high diastereoselectivity.

  • Enolization: To a solution of N-propionyl auxiliary (1.0 equiv) in DCM at 0 °C, add

    
     (1.1 equiv) followed by DIPEA (1.2 equiv).
    
  • Stirring: Stir at 0 °C for 30 min to ensure complete formation of the Z-enolate. Cool reaction to -78 °C.[1][4]

  • Addition: Add the aldehyde (1.2 equiv) dropwise (neat or in DCM).

  • Reaction: Stir at -78 °C for 1 h, then warm to 0 °C for 1 h.

  • Oxidative Workup: Crucial Step. Add pH 7 buffer, MeOH, and 30%

    
     (3:1:1 ratio) carefully at 0 °C. Stir for 1 hour to cleave the boron-aldol adduct.
    
  • Isolation: Extract and purify. Expect dr > 95:5.

C. Cleavage (Hydrolysis to Acid)

Objective: Remove auxiliary to yield the free carboxylic acid.

  • Solution: Dissolve the aldol adduct in THF/H2O (3:1) at 0 °C.

  • Reagents: Add

    
     (2.0 equiv) and 
    
    
    
    (30%, 4.0 equiv).
  • Reaction: Stir at 0 °C for 1-3 hours.

  • Quench: Add

    
     (to quench peroxide) and then acidify with 1N HCl.
    
  • Recovery: Extract the chiral acid. The auxiliary remains in the organic phase (if acid is water-soluble) or can be separated via column chromatography.

Data Summary: Benzyl vs. Cyclohexylmethyl

Feature4-Benzyl-Oxazolidinone4-(Cyclohexylmethyl)-Oxazolidinone
Source L-PhenylalanineL-Cyclohexylalanine (or hydrogenation of Phe-auxiliary)
Steric Volume Moderate (Planar Ph ring)High (Chair cyclohexane)
Crystallinity GoodExcellent (Often yields solids where Benzyl yields oils)
Selectivity (Aldol) Typically >95:5 drTypically >98:2 dr (Due to higher bulk)
Solubility Soluble in most polar organicsHigher solubility in non-polar solvents

References

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates.[1] Journal of the American Chemical Society, 103(8), 2127–2129. Link[1]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S, 3R)-3-Hydroxy-3-phenyl-2-methylpropanoic acid.[1] Organic Syntheses, 68, 83. Link[1]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. Link[1]

  • Cowden, C. J., & Paterson, I. (1997). Asymmetric Aldol Reactions Using Boron Enolates. Organic Reactions.[5][3][4][6][7][8] Link[1]

Sources

Foundational

Spectroscopic Characterization of 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one: A Technical Guide

Abstract This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one, a molecule of interest in medicinal chemistry and drug development. In th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one, a molecule of interest in medicinal chemistry and drug development. In the absence of direct experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to present a detailed and predictive characterization. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth interpretations, predicted data tables, and hypothetical experimental protocols to facilitate the identification and characterization of this and related oxazolidinone derivatives.

Introduction

The 1,3-oxazolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically important antibacterial agents. The substitution at the 4-position of the oxazolidinone ring plays a crucial role in modulating the pharmacological activity and pharmacokinetic properties of these compounds. The introduction of a cyclohexylmethyl group at this position introduces a lipophilic, alicyclic moiety that can significantly influence receptor binding and metabolic stability.

A thorough understanding of the spectroscopic properties of 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one is paramount for its unambiguous identification, purity assessment, and structural elucidation in synthetic and biological studies. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one is depicted below. The key structural features that will govern its spectroscopic signature are the 1,3-oxazolidin-2-one heterocycle and the cyclohexylmethyl substituent.

MS_Fragmentation M [M]⁺ m/z = 183 F1 [M - C₇H₁₃]⁺ m/z = 86 M->F1 - •C₇H₁₃ F2 [M - C₃H₄NO₂]⁺ m/z = 99 M->F2 - •C₃H₄NO₂ F3 [C₇H₁₃]⁺ m/z = 97 M->F3 rearrangement

Figure 2: Predicted major fragmentation pathways for 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one.

  • Loss of the cyclohexylmethyl radical: A primary fragmentation pathway is the cleavage of the bond between C4 and the methylene bridge, leading to the formation of a stable radical cation of the oxazolidinone ring at m/z 86 .

  • Loss of the oxazolidinone radical: Cleavage can also result in the loss of the oxazolidinone moiety, generating a cyclohexylmethyl cation at m/z 97 .

  • Ring opening and further fragmentation: Other fragmentation pathways involving the opening of the oxazolidinone and cyclohexyl rings will lead to a series of smaller fragment ions.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum at 298 K.

    • Set the spectral width to cover the range of -1 to 13 ppm.

    • Use a 30-degree pulse width and a relaxation delay of 2 seconds.

    • Accumulate 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a relaxation delay of 5 seconds.

    • Accumulate 1024 or more scans to achieve adequate signal intensity due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

    • Calibrate the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the neat compound between two potassium bromide (KBr) plates or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Use a Fourier-transform infrared (FTIR) spectrometer.

    • Scan the sample over the range of 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Perform a background scan of the empty sample compartment or ATR crystal prior to sample analysis.

  • Data Processing:

    • Perform a background subtraction.

    • Identify and label the major absorption peaks.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40 to 300.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the major fragment ions and propose fragmentation pathways consistent with the structure.

Conclusion

This technical guide provides a comprehensive and predictive analysis of the NMR, IR, and MS spectroscopic data for 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for the identification, characterization, and quality control of this and related compounds in a research and development setting. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data.

References

  • PubChem. (n.d.). 4-Benzyl-1,3-oxazolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Oxazolidin-2-one. NIST Chemistry WebBook. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
Exploratory

The Definitive Guide to Sourcing and Utilizing Enantiomerically Pure 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one

Executive Summary & Mechanistic Rationale In the realm of asymmetric synthesis, the Evans chiral auxiliary framework remains a cornerstone for highly diastereoselective alkylations, aldol additions, and Diels-Alder react...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the realm of asymmetric synthesis, the Evans chiral auxiliary framework remains a cornerstone for highly diastereoselective alkylations, aldol additions, and Diels-Alder reactions. While the classic 4-benzyl-1,3-oxazolidin-2-one is ubiquitous, it presents a critical vulnerability: the aromatic benzyl ring is susceptible to reduction under harsh catalytic hydrogenation conditions, limiting orthogonal deprotection strategies.

To circumvent this, drug development professionals increasingly rely on 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one . By replacing the planar phenyl ring with a fully saturated, sterically demanding cyclohexyl group, chemists achieve two mechanistic advantages:

  • Absolute Hydrogenation Stability: The auxiliary survives prolonged exposure to Pd/C and H₂, allowing for the global deprotection of downstream benzyl ethers or Cbz groups without auxiliary degradation[1].

  • Enhanced Steric Shielding: The conformational A-value of a cyclohexyl group (~2.2 kcal/mol) is significantly higher than that of a phenyl group (~1.7 kcal/mol). In the Zimmerman-Traxler transition state, this bulk provides superior shielding of the Re face of the Z-enolate, routinely pushing diastereomeric excess (de) beyond 98%.

Quantitative Superiority & Commercial Sourcing

Sourcing enantiomerically pure 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one can be a supply chain bottleneck. While racemic mixtures are readily available for method development, the pure (4S) and (4R) enantiomers often require custom synthesis or specialized vendors.

Table 1: Quantitative Comparison of Evans Auxiliaries
Auxiliary Side ChainConformational A-Value (kcal/mol)Typical Alkylation de (%)Cleavage YieldHydrogenation Stability
Benzyl (-CH₂Ph) ~1.790 - 95%85 - 90%Labile (Ring reduction risk)
Cyclohexylmethyl (-CH₂Cy) ~2.296 - 99%90 - 95%Extremely High
Table 2: Commercial Sourcing and Specifications
CompoundStereochemistryCAS NumberTypical PurityPrimary Commercial Sources
(4S)-4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one S-enantiomer142758-96-1>99% ee2[2], Custom CROs
(4R)-4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one R-enantiomer142758-93-8>99% ee2[2], Custom CROs
Racemic 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one Racemic142673-27-697%3[3]
(S)-Cyclohexylalaninol (Precursor)S-enantiomer41886-31-1>98% ee4[4], 5[5]

De Novo Synthesis & Enantiomeric Validation Protocol

Because commercial lead times for the pure enantiomers can delay drug development pipelines, many laboratories opt to synthesize the auxiliary de novo from commercially available (S)-cyclohexylalaninol[5]. The following protocol is designed as a self-validating system to ensure absolute stereochemical integrity.

Step-by-Step Methodology: Synthesis of (4S)-4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one
  • Reagent Preparation: Dissolve 10.0 g of (S)-cyclohexylalaninol in 100 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Cyclization (Causality Check): Add 2.0 equivalents of anhydrous K₂CO₃, followed by the dropwise addition of 1.2 equivalents of diethyl carbonate.

    • Why diethyl carbonate over phosgene? While phosgene is highly electrophilic, it poses severe inhalation hazards and can cause unwanted chlorination. Diethyl carbonate provides a mild, thermodynamic cyclization environment that prevents the racemization of the sensitive alpha-chiral center[6].

  • Reflux & Self-Validation: Heat the mixture to reflux. To ensure the system is self-validating, monitor the reaction via TLC (n-hexane/EtOAc 7:3). The disappearance of the ninhydrin-active amino alcohol spot definitively confirms complete cyclization.

  • Workup & Recrystallization: Quench with water, extract with DCM, and concentrate the organic layer. Recrystallize the crude product from hot ethyl acetate/hexanes.

  • Enantiomeric Validation: Relying solely on optical rotation is prone to concentration errors. Therefore, chiral HPLC (e.g., Chiralcel OD-H column) is mandatory. The protocol validates itself: if the minor enantiomer peak exceeds 0.5% AUC, the batch must be subjected to a secondary recrystallization.

Experimental Workflow: Asymmetric Alkylation

Once the pure auxiliary is obtained, it is deployed in asymmetric alkylation. The logic of this workflow relies on strict kinetic control.

Step-by-Step Methodology: Alkylation and Cleavage
  • N-Acylation: Deprotonate the oxazolidinone with n-BuLi at -78°C in THF, then add the desired acid chloride.

  • Enolization (Causality Check): Cool the N-acyl oxazolidinone to -78°C and add 1.1 equivalents of Lithium Diisopropylamide (LDA).

    • Why LDA at -78°C? This kinetically favors the formation of the Z-enolate. The bulky cyclohexylmethyl group physically blocks the Re face, forcing the subsequent electrophilic attack exclusively from the Si face.

  • Self-Validating Quench Test: Before adding the electrophile, withdraw a 0.1 mL aliquot and quench it in D₂O. ¹H-NMR must show >95% deuterium incorporation at the alpha-position. This eliminates the ambiguity of incomplete deprotonation.

  • Electrophilic Addition: Add the alkyl halide and allow the reaction to slowly warm to -20°C.

  • Auxiliary Cleavage (Causality Check): Cleave the auxiliary using LiOH and H₂O₂.

    • Why H₂O₂? The alpha-effect makes the hydroperoxide anion highly nucleophilic. It selectively attacks the exocyclic imide carbonyl rather than the endocyclic carbamate, preventing auxiliary destruction and yielding the enantiopure carboxylic acid while allowing >90% recovery of the intact auxiliary.

Reaction Pathway Visualization

G A Chiral Auxiliary 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one B N-Acylation (n-BuLi, R-COCl) A->B C N-Acyl Oxazolidinone B->C D Enolization (LDA, -78°C) C->D E Z-Enolate Formation (Facial Shielding by Cyclohexyl) D->E F Electrophilic Attack (Diastereoselective) E->F G Alkylated Intermediate F->G H Auxiliary Cleavage (LiOH/H2O2) G->H I Enantiopure Product H->I Target Product J Recovered Auxiliary H->J Recycle J->A

Workflow of auxiliary-directed asymmetric alkylation and recovery.

References

  • Molaid. "4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one | 142673-27-6" (Includes CAS 142758-96-1 and 142758-93-8). Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Structure-guided Design, Synthesis and Evaluation of Oxazolidinone-based Inhibitors of Norovirus 3CL Protease". Available at:[Link]

  • National Center for Biotechnology Information (PMC). "BIM-46174 fragments as potential ligands of G proteins". Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one in Common Organic Solvents

Executive Summary The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical physical property that dictates the success of chemical process design, purification strategies like c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical physical property that dictates the success of chemical process design, purification strategies like crystallization, and formulation development.[1] This guide provides a comprehensive technical overview of the solubility characteristics of 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one (CAS: 142758-93-8), a chiral building block of interest in organic synthesis. Due to the limited availability of public experimental solubility data for this specific molecule, this document establishes a predictive framework based on fundamental chemical principles and outlines a robust, self-validating experimental protocol for its precise determination.

Introduction to 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one

4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound featuring a polar oxazolidinone ring and a nonpolar cyclohexylmethyl substituent. The oxazolidinone moiety is a well-established structural motif in medicinal chemistry and serves as a valuable chiral auxiliary in asymmetric synthesis.[2] Understanding its interaction with various organic solvents is paramount for researchers in process chemistry and drug development, as it directly impacts reaction kinetics, yield, and the efficiency of downstream processing.

Molecular Structure:

  • Chemical Formula: C₁₀H₁₇NO₂[3]

  • Molecular Weight: 183.25 g/mol [3]

  • Key Features:

    • Polar Head: The 1,3-oxazolidin-2-one ring contains a carbamate group with a hydrogen bond donor (N-H) and two hydrogen bond acceptors (C=O and ring oxygen), contributing to its polarity.[3][4]

    • Nonpolar Tail: The cyclohexylmethyl group is a bulky, aliphatic, and nonpolar substituent.

This amphiphilic character suggests that its solubility will be highly dependent on the nature of the solvent.

Theoretical Framework and Predicted Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting solubility. This means a solute will dissolve best in a solvent that has a similar polarity. The solubility of 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one can therefore be predicted by assessing the polarity of common organic solvents.

While precise quantitative data is best determined experimentally, a qualitative prediction is invaluable for initial experimental design. Based on its structure, the following solubility profile is anticipated:

Table 1: Predicted Solubility of 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one in Common Organic Solvents

Solvent CategoryExamplesPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolModerate to High The N-H group of the oxazolidinone can engage in hydrogen bonding with protic solvents. The overall polarity is well-matched.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High These solvents can accept hydrogen bonds from the solute's N-H group and engage in strong dipole-dipole interactions with the polar carbamate moiety.
Intermediate Polarity Dichloromethane (DCM), Ethyl AcetateModerate to High These solvents offer a balance, capable of interacting with both the polar ring and the nonpolar substituent.
Nonpolar Hexane, Toluene, Diethyl EtherLow to Moderate The large, nonpolar cyclohexylmethyl group will interact favorably with these solvents via van der Waals forces, but the polar oxazolidinone ring will limit overall solubility.

Disclaimer: This table represents a scientifically-grounded prediction. Actual quantitative solubility must be confirmed via the experimental protocol outlined in Section 4.0.

The interplay between the solute's structural features and solvent properties is a key determinant of solubility.

Caption: Solute-solvent interaction logic based on polarity.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain definitive, high-quality data, the shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[5] This protocol is designed to be a self-validating system, ensuring that a true equilibrium state is reached and measured accurately.

Principle

An excess amount of the solid compound is agitated in a known volume of solvent at a constant temperature for a sufficient period to achieve a saturated solution in equilibrium with the undissolved solid. The concentration of the solute in the clarified supernatant is then quantified.[6][7]

Materials and Equipment
  • 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector[6]

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Causality: To ensure saturation, an excess of the solid must be present throughout the equilibration period.

    • Action: Accurately weigh an amount of 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one that is significantly more than the predicted solubility into a glass vial. For example, add 20-30 mg of solid to 2 mL of the chosen solvent. Prepare each solvent condition in triplicate for statistical validity.

  • Equilibration:

    • Causality: The system must reach a state of thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation. This can be a slow process.

    • Action: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to shake for 24 to 72 hours. A 48-hour period is often a robust starting point.[5]

  • Phase Separation:

    • Causality: It is critical to analyze only the dissolved solute. Any suspended microparticles will artificially inflate the measured concentration.

    • Action:

      • a. Remove the vials from the shaker and let them stand for at least 1 hour to allow larger particles to settle.

      • b. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.

      • c. Carefully draw the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This two-step process (centrifugation followed by filtration) provides maximum assurance of a particle-free solution.[5]

  • Quantification via HPLC:

    • Causality: HPLC provides a sensitive and specific method to accurately determine the concentration of the solute in the saturated filtrate.[8][9]

    • Action:

      • a. Calibration Curve: Prepare a series of standard solutions of 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one of known concentrations in the solvent of interest. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.[7]

      • b. Sample Analysis: Dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

      • c. Calculation: Analyze the diluted sample by HPLC. Use the peak area and the calibration curve to determine the concentration in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.[10]

  • Data Reporting:

    • Causality: Standardized units allow for clear communication and comparison of results.

    • Action: Report the average solubility from the triplicate measurements in units of mg/mL and/or mol/L at the specified temperature.

ExperimentalWorkflow A 1. Preparation Add excess solid solute to known volume of solvent B 2. Equilibration Agitate at constant T (24-72 hours) A->B C 3. Phase Separation Centrifuge, then filter supernatant (0.22 µm) B->C D 4. Quantification Analyze filtrate via HPLC against a calibration curve C->D E 5. Data Reporting Calculate & report solubility (mg/mL or mol/L) D->E

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one is not widely available, data from analogous oxazolidinone compounds suggest the following precautions.[11][12][13][14] Users must consult the specific SDS provided by the supplier before commencing any work.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and a lab coat.[11][13]

  • Handling: Handle in a well-ventilated area or a laboratory fume hood to avoid the formation and inhalation of dust or aerosols.[11][15]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13][14]

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.[15]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]

    • Inhalation: Move the person to fresh air.[13][15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[15] In all cases of exposure, seek medical attention if symptoms persist.[13][15]

Conclusion

This guide provides a foundational understanding of the solubility of 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one. Based on its amphiphilic structure, it is predicted to have high solubility in polar aprotic solvents, moderate to high solubility in polar protic and intermediate polarity solvents, and lower solubility in nonpolar solvents. To move beyond prediction to definitive quantification, a detailed, robust, and self-validating shake-flask experimental protocol has been provided. Adherence to this methodology will yield accurate and reliable solubility data, which is indispensable for the effective design of synthetic routes, purification processes, and formulation strategies in chemical and pharmaceutical development.

References

  • Title: Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE Source: American Institute of Chemical Engineers URL: [Link]

  • Title: Predicting drug solubility in organic solvents mixtures Source: ScienceDirect URL: [Link]

  • Title: An Inquiry-Based Experiment Exploring the Theory Behind HPLC Quantification Source: Journal of Chemical Education URL: [Link]

  • Title: ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science Source: BioDuro URL: [Link]

  • Title: MIT Open Access Articles Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Source: MIT DSpace URL: [Link]

  • Title: Safety Data Sheet: 2-Oxazolidinone - Chemos GmbH&Co.KG Source: Chemos GmbH & Co. KG URL: [Link]

  • Title: Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC | Industrial & Engineering Chemistry Research - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor Source: Raytor URL: [Link]

  • Title: Material Safety Data Sheet - (4S)-4-Methyl-2-oxazolidinone - Cole-Parmer Source: Cole-Parmer URL: [Link]

  • Title: Thermodynamic Solubility Assay - Domainex Source: Domainex URL: [Link]

  • Title: Thermodynamic Solubility Assay - Evotec Source: Evotec URL: [Link]

  • Title: In-vitro Thermodynamic Solubility | Protocols.io Source: protocols.io URL: [Link]

  • Title: High Performance Liquid Chromatography (HPLC) - ELGA LabWater Source: ELGA LabWater URL: [Link]

  • Title: HPLC Testing Procedure - Phenomenex Source: Phenomenex URL: [Link]

  • Title: Determination of Contaminants: HPLC vs. GC - Tentamus Group Source: Tentamus URL: [Link]

  • Title: Safety Data Sheet - ChemDmart Source: ChemDmart URL: [Link]

  • Title: Organic Compound Characterization & Quantification - Center for Applied Isotope Studies Source: University of Georgia URL: [Link]

  • Title: (4R)-4-(cyclohexylmethyl)-1,3-oxazolidin-2-one | 142758-93-8 Source: Moshang Chemical URL: [Link]

  • Title: 4-Methyl-1,3-oxazolidin-2-one | C4H7NO2 | CID 9855455 - PubChem Source: PubChem URL: [Link]

  • Title: 4-methyl-1,3-oxazolidin-2-one (16112-59-7) - Chemchart Source: Chemchart URL: [Link]

  • Title: 2-Oxazolidinone - Wikipedia Source: Wikipedia URL: [Link]

Sources

Protocols & Analytical Methods

Method

protocol for N-acylation of 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one

Application Note: Protocol for N-Acylation of 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one Executive Summary This guide details the operational protocols for the N-acylation of 4-(cyclohexylmethyl)-1,3-oxazolidin-2-one (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for N-Acylation of 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one

Executive Summary

This guide details the operational protocols for the N-acylation of 4-(cyclohexylmethyl)-1,3-oxazolidin-2-one (CAS: 142758-93-8 for the (4R)-isomer).[1][2][3] This auxiliary, derived from cyclohexylalanine (or via hydrogenation of the phenylalanine-derived auxiliary), offers distinct steric and solubility profiles compared to the standard benzyl-substituted Evans auxiliary. It is particularly useful when the crystallinity of the benzyl variant is insufficient for purification or when enhanced lipophilicity is required for the substrate.

Two primary methodologies are presented:

  • Method A (Standard): Lithiation with n-butyllithium (n-BuLi) followed by reaction with an acid chloride.[1][2][3] This is the most robust method for complex or sterically demanding acyl groups.

  • Method B (Catalytic): DMAP-catalyzed acylation using acid anhydrides or mixed anhydrides.[2][3] This is a milder, "green" alternative suitable for acid-sensitive substrates.[2][3]

Safety & Handling

  • n-Butyllithium (n-BuLi): Pyrophoric.[1][2][3] Must be handled under an inert atmosphere (Argon or Nitrogen) using strict syringe/cannula transfer techniques.

  • Acid Chlorides: Corrosive and lachrymators.[2] Handle in a fume hood.

  • Anhydrous Conditions: Moisture kills the lithiated intermediate immediately. All glassware must be flame-dried or oven-dried (>120°C) and cooled under inert gas.[1][2][3]

Method A: Lithiation-Acylation (Standard Protocol)[1][2][3]

Mechanism & Rationale

The reaction proceeds via the deprotonation of the oxazolidinone nitrogen (pKa ~20-24) to form a lithium aza-enolate.[2][3] This species is a hard nucleophile that attacks the carbonyl of the acid chloride. The use of n-BuLi at -78°C prevents the "Weiler dianion" formation (deprotonation at the auxiliary's chiral center) and suppresses ketene formation from the acid chloride.[1][2][3]

Materials
  • Substrate: 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one (1.0 equiv)

  • Base: n-BuLi (1.1 equiv, typically 1.6 M or 2.5 M in hexanes)[1]

  • Electrophile: Acid Chloride (RCOCl) (1.1 – 1.2 equiv)[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran), freshly distilled or from a solvent purification system (SPS).

  • Indicator (Optional): Triphenylmethane (trace) – turns pink upon excess base, confirming anhydrous conditions.

Step-by-Step Procedure
  • Setup: Equip a flame-dried 2-neck round-bottom flask (RBF) with a magnetic stir bar, a rubber septum, and an inert gas inlet (Ar/N2).

  • Dissolution: Charge the flask with 4-(cyclohexylmethyl)-1,3-oxazolidin-2-one (10 mmol, 1.83 g) and anhydrous THF (30 mL, ~0.3 M concentration).

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for equilibration.

  • Deprotonation: Add n-BuLi (11 mmol) dropwise via syringe over 10 minutes.

    • Observation: The solution may turn slightly yellow. If using triphenylmethane indicator, a persistent pink color indicates successful deprotonation.

    • Critical Step: Stir at -78°C for 30–45 minutes to ensure complete formation of the lithiated species.

  • Acylation: Add the acid chloride (11–12 mmol) dropwise (neat or dissolved in minimal THF).

    • Note: If the acid chloride is a solid, dissolve it in 2-3 mL of THF before addition.

  • Reaction: Stir at -78°C for 30 minutes, then allow the mixture to warm slowly to 0°C over 1–2 hours.

    • Monitoring: Check conversion by TLC (typically 30-50% EtOAc/Hexanes).[1][2][3] The N-acylated product is usually less polar (higher Rf) than the free auxiliary.[2][3]

  • Quench: Quench the reaction at 0°C by adding saturated aqueous NH4Cl (10 mL).

  • Workup:

    • Evaporate the bulk of THF under reduced pressure (rotary evaporator).

    • Extract the residue with CH2Cl2 or EtOAc (3 x 20 mL).

    • Wash combined organics with 1M NaOH (to remove unreacted acid chloride/acid) and Brine.

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Recrystallization (often from Hexanes/EtOAc) or Flash Column Chromatography.

Workflow Visualization

AcylationWorkflow Start Start: Dry Glassware & Inert Gas Dissolve Dissolve Auxiliary in THF (0.3 M) Start->Dissolve Cool Cool to -78°C Dissolve->Cool AddBase Add n-BuLi (1.1 equiv) Dropwise Cool->AddBase Deprotonate Stir 30-45 min (Form Lithiated Species) AddBase->Deprotonate AddE Add Acid Chloride (1.1-1.2 equiv) Deprotonate->AddE Warm Warm to 0°C (1-2 hours) AddE->Warm Quench Quench with sat. NH4Cl Warm->Quench Workup Extract (DCM/EtOAc) Wash (NaOH/Brine) Quench->Workup Purify Purification (Recryst. or Column) Workup->Purify

Figure 1: Operational workflow for the standard lithiation-acylation protocol.[1][2][3]

Method B: Mixed Anhydride / DMAP (Alternative Protocol)[1]

This method is preferred when the acid chloride is unstable or when starting directly from a carboxylic acid. It avoids strong bases like n-BuLi.[1][2][3]

Step-by-Step Procedure
  • Activation: In a flame-dried flask, dissolve the Carboxylic Acid (1.1 equiv) in dry CH2Cl2.

  • Base Addition: Add Et3N (1.2 equiv) and cool to 0°C.

  • Anhydride Formation: Add Pivaloyl Chloride (1.1 equiv) dropwise. Stir for 30–60 mins at 0°C.

  • Auxiliary Addition: Add 4-(cyclohexylmethyl)-1,3-oxazolidin-2-one (1.0 equiv), followed immediately by DMAP (0.1 – 0.2 equiv) and additional Et3N (1.0 equiv).

  • Reflux: Heat the mixture to reflux (40°C) for 4–12 hours.

  • Workup: Cool to RT, wash with 1M HCl (to remove DMAP/Et3N), saturated NaHCO3, and brine. Dry and concentrate.

Critical Process Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (<50%) Wet THF or old n-BuLi.[1][2][3]Titrate n-BuLi before use.[1][2][3] Distill THF from Na/Benzophenone.[2]
Recovery of Starting Material Incomplete deprotonation.Increase deprotonation time at -78°C. Ensure temp < -70°C during addition.
Racemization of Product Temperature too high during acylation.Keep reaction at -78°C for longer before warming.[1][2][3] Do not warm past 0°C.
Product is Oily/Sticky Cyclohexyl group lipophilicity.[2]Use Pentane/Ether mixtures for crystallization.[2] Dry under high vacuum for >12h.

Characterization Data (Expected)

For a typical product (e.g., N-propionyl-4-(cyclohexylmethyl)-1,3-oxazolidin-2-one):

  • 1H NMR (CDCl3):

    • 
       4.4–4.6 (m, 1H, H-4 of oxazolidinone).
      
    • 
       4.1–4.2 (m, 2H, H-5 of oxazolidinone).
      
    • 
       2.9 (m, 2H, CO-CH2-R).
      
    • 
       0.9–1.8 (m, 13H, Cyclohexyl + CH3).
      
  • IR: Characteristic imide carbonyl doublets at ~1780 cm⁻¹ (oxazolidinone C=O) and ~1700 cm⁻¹ (acyl C=O).

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." J. Am. Chem. Soc.[2][3][4]1981 , 103, 2127–2129. Link[1]

  • Ager, D. J.; Prakash, I.; Schaad, D. R. "1,3-Oxazolidin-2-ones as Chiral Auxiliaries in Modern Synthesis."[2][3] Chem. Rev.[2][3]1996 , 96, 835–876. Link[1]

  • Gage, J. R.; Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Org.[2][4][5][6] Synth.1990 , 68, 83. Link

  • Smith, T. E.; et al. "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary."[5] J. Chem. Educ.[2][3][5]2008 , 85, 695.[5] Link[1]

Sources

Application

experimental procedure for asymmetric alkylation with 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one.

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Experimental Protocol & Mechanistic Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Experimental Protocol & Mechanistic Guide.

Introduction and Mechanistic Design Rationale

The use of chiral oxazolidinones, pioneered by David A. Evans, remains one of the most reliable and predictable methodologies for asymmetric carbon-carbon bond formation in modern drug discovery[1]. While the classic 4-benzyl-1,3-oxazolidin-2-one is ubiquitous, the 4-(cyclohexylmethyl)-1,3-oxazolidin-2-one (CAS: 142673-27-6)[2] analog offers distinct stereoelectronic advantages.

By replacing the aromatic phenyl ring with a fully saturated cyclohexyl ring, this auxiliary eliminates potential π-π stacking interactions with electron-deficient electrophiles or aromatic solvents[3]. The cyclohexylmethyl group provides a purely aliphatic steric shield that relies exclusively on robust van der Waals repulsion to dictate stereocontrol, ensuring highly predictable diastereomeric ratios (dr) across a broader range of complex substrates[4].

The Causality of Stereocontrol

The exceptional stereoselectivity of this system is governed by a highly ordered, self-validating mechanistic sequence:

  • Z-Enolate Geometry: Deprotonation of the N-acyl oxazolidinone with a strong, non-nucleophilic base (e.g., NaHMDS) at cryogenic temperatures (-78 °C) exclusively yields the (Z)-enolate. This geometry is thermodynamically driven to minimize steric clashing between the acyl alkyl chain and the bulky cyclohexylmethyl auxiliary[5].

  • Bidentate Chelation: The metal cation (Na⁺ or Li⁺) tightly coordinates both the enolate oxygen and the exocyclic oxazolidinone carbonyl oxygen. This forms a rigid, planar, five-membered chelate ring that locks the molecule's conformation[6].

  • Facial Shielding: In this locked conformation, the bulky 4-(cyclohexylmethyl) group projects directly over the "top" face of the enolate. The incoming electrophile is sterically forced to approach from the unshielded "bottom" face, resulting in near-perfect asymmetric induction[7].

Workflow and Transition State Visualization

Workflow A 1. Chiral Auxiliary 4-(Cyclohexylmethyl)- 1,3-oxazolidin-2-one B 2. N-Acylation (n-BuLi, RCOCl) A->B C 3. Enolization (NaHMDS, -78°C) B->C D 4. Alkylation (R'X) C->D Stereoselective Face Attack E 5. Cleavage (LiOH / H2O2) D->E F 6. Chiral Product + Recovered Auxiliary E->F

Workflow of asymmetric alkylation using the 4-(cyclohexylmethyl)-1,3-oxazolidin-2-one auxiliary.

TS_Model Metal Metal Cation (Na+ / Li+) EnolateO Enolate Oxygen (Z-isomer) Metal->EnolateO Chelation CarbonylO Oxazolidinone Carbonyl Metal->CarbonylO Chelation Electrophile Electrophile (R'X) EnolateO->Electrophile Bottom Face Attack Auxiliary Cyclohexylmethyl Group (Steric Shield) Auxiliary->Electrophile Blocks Top Face

Transition state model showing metal chelation and steric shielding by the cyclohexylmethyl group.

Quantitative Data & Optimization

The choice of base and metal counterion directly impacts the tightness of the chelated transition state. As shown in the optimization data below, NaHMDS generally provides superior diastereoselectivity compared to LDA for this specific auxiliary due to optimal Na⁺ coordination geometry.

Table 1: Optimization of Diastereomeric Ratio (dr) in Asymmetric Alkylation

EntryBase (1.1 eq)Electrophile (1.5 eq)Temp (°C)Isolated Yield (%)dr (by ¹H-NMR)
1LDA (Li⁺)Allyl Bromide-78 °C85%95:5
2NaHMDS (Na⁺)Allyl Bromide-78 °C92%98:2
3NaHMDS (Na⁺)Benzyl Bromide-78 °C89%99:1
4LiHMDS (Li⁺)Methyl Iodide-78 °C90%97:3

Step-by-Step Experimental Protocols

Phase 1: N-Acylation of the Auxiliary

Objective: Attach the acyl substrate to the chiral auxiliary without inducing ring-opening.

  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add 4-(cyclohexylmethyl)-1,3-oxazolidin-2-one (1.00 g, 5.45 mmol) and anhydrous THF (25 mL).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.3 mL of a 2.5 M solution in hexanes, 5.72 mmol) dropwise over 10 minutes.

    • Causality: The low temperature prevents the highly nucleophilic lithium amide intermediate from attacking the carbonyl of unreacted auxiliary molecules.

  • Acylation: Stir for 30 minutes at -78 °C, then add the desired acyl chloride (e.g., propionyl chloride, 6.00 mmol) dropwise.

  • Quench & Workup: Allow the reaction to warm to 0 °C over 1 hour. Quench with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 20 mL), wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The N-acyl product typically exhibits an Rf ~ 0.6, whereas the starting oxazolidinone is highly polar (Rf ~ 0.2). Purify via flash column chromatography if necessary.

Phase 2: Asymmetric Alkylation

Objective: Stereoselective carbon-carbon bond formation via the (Z)-enolate[5].

  • Enolization: In a flame-dried flask under argon, dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF (0.2 M concentration). Cool strictly to -78 °C.

  • Base Addition: Add NaHMDS (1.1 eq, 1.0 M in THF) dropwise down the side of the flask. Stir for 45 minutes at -78 °C.

    • Causality: NaHMDS is chosen over LDA to prevent potential nucleophilic attack on the imide carbonyl, while the Na⁺ cation ensures a tightly bound, planar chelate ring[7].

  • Electrophile Addition: Add the electrophile (e.g., allyl bromide, 1.5 eq) neat or as a solution in THF. For less reactive electrophiles, 10% HMPA or DMPU can be added to increase enolate reactivity, though this may slightly perturb the dr.

  • Reaction & Quench: Stir at -78 °C for 2–4 hours. Quench the reaction at -78 °C by adding glacial acetic acid (2.0 eq) dissolved in THF, followed by warming to room temperature.

    • Causality: Quenching at cryogenic temperatures prevents post-reaction epimerization of the newly formed stereocenter.

  • Validation Checkpoint: Obtain a ¹H-NMR of the crude mixture prior to chromatography. This is critical to accurately determine the true diastereomeric ratio (dr), as silica gel chromatography often artificially enriches the major diastereomer.

Phase 3: Non-Destructive Auxiliary Cleavage

Objective: Hydrolyze the imide to yield the chiral carboxylic acid while recovering the expensive auxiliary intact[6].

  • Peroxide Activation: Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF/H₂O (0.1 M). Cool the solution to 0 °C.

  • Cleavage: Add 30% aqueous H₂O₂ (4.0 eq) dropwise, followed immediately by an aqueous solution of LiOH (2.0 eq).

    • Causality: The combination of LiOH and H₂O₂ generates the hydroperoxide anion (HOO⁻). Due to the alpha-effect, HOO⁻ is vastly more nucleophilic than OH⁻. It selectively attacks the more electrophilic exocyclic imide carbonyl, preventing destructive attack on the endocyclic carbamate carbonyl[5].

  • Quench: Stir for 1 hour at 0 °C. Carefully quench the unreacted peroxides by adding a saturated aqueous solution of Na₂SO₃ (1.5 M, 5.0 eq).

    • Safety Note: Always test for residual peroxides using KI-starch paper before proceeding to extraction.

  • Isolation: Remove THF in vacuo. Extract the aqueous layer with dichloromethane (3 × 15 mL) to recover the cleaved 4-(cyclohexylmethyl)-1,3-oxazolidin-2-one auxiliary (typically >90% recovery).

  • Product Recovery: Acidify the remaining aqueous layer to pH 2 using 1M HCl. Extract with EtOAc (3 × 20 mL), dry over MgSO₄, and concentrate to yield the enantiopure carboxylic acid.

References

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 1982. 1

  • Smith, T. E. et al. "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary." Journal of Chemical Education, 2008. 6

  • BenchChem. "Application Notes and Protocols: Asymmetric Synthesis Utilizing Oxazolidinone Derivatives." 2025. 5

  • Williams College Chemistry. "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis." 7

  • RSC Publishing. "Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis." RSC Advances, 2016. 4

  • Molaid. "4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one | CAS 142673-27-6." 2

  • ResearchGate. "Novel Oxazolidinone-Based Peroxisome Proliferator Activated Receptor Agonists: Molecular Modeling, Synthesis, and Biological Evaluation." 3

Sources

Method

application in the total synthesis of natural products.

Application Note: Late-Stage C-H Functionalization Strategies in Natural Product Total Synthesis Executive Summary & Strategic Value In modern drug discovery, the total synthesis of natural products has shifted from a pu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Late-Stage C-H Functionalization Strategies in Natural Product Total Synthesis

Executive Summary & Strategic Value

In modern drug discovery, the total synthesis of natural products has shifted from a purely structural proof-of-concept to a functional platform for analog generation. The traditional "target-oriented synthesis" often fails to provide the structural diversity required for Structure-Activity Relationship (SAR) studies without re-engineering the entire route.

This guide details the application of Late-Stage C-H Functionalization (LSF) . By installing polarity (oxidation) onto inert C(sp³)-H bonds at the end of a synthetic sequence, researchers can diverge from a single advanced intermediate into a library of "natural product-like" derivatives.

Key Technologies Covered:

  • Non-Heme Iron Catalysis (White’s Catalyst): For remote, aliphatic C(sp³)-H hydroxylation.

  • Electrochemical Allylic Oxidation (Baran’s Protocol): For scalable, green functionalization of terpenes and steroids.[1]

Strategic Framework: The LSF Paradigm

The following diagram illustrates the logistical advantage of LSF over De Novo synthesis when generating analog libraries.

LSF_Strategy cluster_0 Traditional De Novo Synthesis cluster_1 Late-Stage Functionalization (LSF) Start1 Simple SM Step1 FG Manipulation Start1->Step1 Step2 C-C Bond Formation Step1->Step2 Target1 Target Molecule A Step2->Target1 Start2 Altered SM Step3 Re-optimized Route Start2->Step3 Requires New Route Target2 Analog B Step3->Target2 Requires New Route Core Common Advanced Intermediate (Natural Product Scaffold) Cat1 Fe(PDP) Oxidation Core->Cat1 Cat2 Electrochem Oxidation Core->Cat2 Cat3 C-H Borylation Core->Cat3 Prod1 C-OH Analog (Polarity Scan) Cat1->Prod1 Prod2 Enone Analog (Michael Acceptor) Cat2->Prod2 Prod3 Aryl Analog (Cross-Coupling) Cat3->Prod3

Figure 1: LSF allows for the divergent synthesis of analogs from a single parent scaffold, drastically reducing step-count per analog compared to de novo approaches.

Protocol A: Aliphatic C-H Hydroxylation (Fe(PDP) Catalysis)

Target Application: Introducing hydroxyl groups onto unactivated secondary or tertiary carbons in complex alkaloids or terpenes. Mechanism: The reaction proceeds via a radical rebound mechanism mediated by a highly electrophilic Fe(V)=O species. Critical Factor: The "Slow Addition Protocol" is mandatory to prevent catalyst dimerization and self-degradation.

Mechanistic Workflow

FePDP_Cycle Fe_II Fe(II)(PDP) Pre-catalyst Fe_V Fe(V)=O Active Oxidant Fe_II->Fe_V + H2O2 / AcOH (Oxidation) Radical Carbon Radical (R•) Fe_V->Radical + Substrate (H-Atom Abstraction) Fe_Dimer Inactive Fe-O-Fe Dimer Fe_V->Fe_Dimer Fast Dimerization (If [Cat] is too high) Substrate Substrate (R-H) Product Product (R-OH) Radical->Product OH Rebound Product->Fe_II Regeneration

Figure 2: The catalytic cycle of Fe(PDP). Note the competing dimerization pathway (red dotted line) which is mitigated by the slow addition protocol.

Detailed Experimental Protocol

Reagents:

  • Catalyst: ₂ (White’s Catalyst).[2]

  • Oxidant: 50% wt.[3] H₂O₂ (aq).

  • Additive: Acetic Acid (AcOH).[3]

  • Solvent: Acetonitrile (MeCN).

Step-by-Step Procedure:

  • Substrate Prep: Dissolve the natural product substrate (0.5 mmol, 1.0 equiv) and AcOH (0.5 equiv) in MeCN (1.0 mL) in a 20 mL vial containing a stir bar.

  • Solution A (Oxidant): In a separate syringe, prepare H₂O₂ (3.0 equiv) diluted in MeCN (3.75 mL).

  • Solution B (Catalyst): In a second syringe, dissolve Fe(PDP) (15 mol%) in MeCN (0.375 mL).

  • Simultaneous Addition (CRITICAL): Using a syringe pump, add Solution A and Solution B simultaneously to the reaction vial over 45–60 minutes at room temperature.

    • Why? Keeping the instantaneous concentration of Fe(PDP) low prevents the formation of the catalytically inactive

      
      -oxo dimer.
      
  • Workup: Upon completion, concentrate the mixture via rotary evaporation to minimal volume. Dilute with saturated NaHCO₃ and extract with EtOAc (3x).

  • Purification: Dry organic layers over Na₂SO₄, filter, and purify via flash chromatography on silica gel.

Troubleshooting Table:

Observation Root Cause Corrective Action
Low Conversion (<20%) Catalyst death (dimerization). Ensure addition rate is strictly controlled. Increase catalyst loading to 25 mol% split over two sequential runs.
Epoxidation of Olefins Competing pathway. Fe(PDP) prefers aliphatic C-H, but electron-rich olefins may oxidize. Add proton sponge or use Fe(CF₃-PDP) for higher electrophilicity.

| Loss of Stereochemistry | Radical lifetime too long. | This is rare with Fe(PDP) due to the fast "radical rebound" rate (


), ensuring retention of configuration. |

Protocol B: Electrochemical Allylic C-H Oxidation

Target Application: Converting allylic methylenes to enones or allylic alcohols. Ideal for terpene functionalization (e.g., Valencene


 Nootkatone).
Mechanism:  Anodic oxidation of a quinuclidine or phthalimide mediator generates a radical species that abstracts a hydrogen atom.[1]
Advantage:  Uses electricity as the oxidant, avoiding toxic Chromium(VI) reagents.[4]
Electrochemical Workflow

Electro_Ox cluster_cell Electrochemical Cell Anode Anode (+) (RVC or Graphite) Mediator Mediator (Cl4NHPI) Anion Anode->Mediator -1e (Oxidation) Cathode Cathode (-) (Platinum or Carbon) Radical_Med N-Oxyl Radical (Active Species) Mediator->Radical_Med Substrate Allylic Substrate Radical_Med->Substrate H-Atom Abstraction Allyl_Rad Allylic Radical Substrate->Allyl_Rad Trap TBHP (tBuOOH) Radical Trap Allyl_Rad->Trap Radical Coupling Product Allylic Enone/Alcohol Trap->Product -tBuOH

Figure 3: Electrochemical mediation using Cl4NHPI allows for mild H-abstraction followed by trapping with tert-butyl hydroperoxide.

Detailed Experimental Protocol

Reagents:

  • Mediator: Cl₄NHPI (N-hydroxy-tetrachlorophthalimide) (1.0 equiv). Note: The tetrachloro variant is more stable and reactive than standard NHPI.

  • Co-Oxidant/Trap: tert-Butyl hydroperoxide (TBHP, 70% aq, 5.0 equiv).

  • Base: Pyridine (2.0 equiv).

  • Electrolyte: LiClO₄ (0.1 M).

  • Solvent: Acetone/Water (9:1).

Step-by-Step Procedure:

  • Cell Setup: Use an undivided cell (e.g., IKA ElectraSyn or simple beaker) with a Reticulated Vitreous Carbon (RVC) anode and a Carbon plate cathode.

  • Mixture Preparation: Add substrate (0.5 mmol), Cl₄NHPI (0.5 mmol), LiClO₄, pyridine, and TBHP to the solvent mixture (10 mL).

  • Electrolysis:

    • Set current to constant current (CCE) at 10 mA .

    • Stir vigorously.

    • Pass 2.5–3.5 F/mol of charge (approx 4–6 hours depending on scale).

  • Monitoring: Monitor consumption of starting material by TLC. The reaction color typically changes from yellow to deep red/brown.

  • Workup: Disconnect electrodes. Dilute with Et₂O, wash with 1M HCl (to remove pyridine), then saturated Na₂S₂O₃ (to quench peroxides).

  • Purification: Flash chromatography.

Comparative Performance Data

The following table highlights the selectivity differences between these modern methods and classical reagents.

FeatureFe(PDP) ProtocolElectrochemical (Cl₄NHPI)Classical (CrO₃ / SeO₂)
Primary Target Remote Aliphatic

C-H
Allylic C-HAllylic / Benzylic
Selectivity Basis Steric & Electronic (Electron rich preferred)BDE (Bond Dissociation Energy)Steric
Toxicity Low (Iron based)Low (Electron/Organic)High (Heavy Metals)
Scalability Moderate (mg to g)High (g to kg)Low (Waste disposal)
Example Yield (+)-Artemisinin (54%)Nootkatone (45-60%)Nootkatone (<15%)

References

  • Vermeulen, N. A., Chen, M. S., & White, M. C. (2009).[5] "The Fe(PDP)-catalyzed aliphatic C-H oxidation: a slow addition protocol." Tetrahedron.

  • Chen, M. S., & White, M. C. (2007). "A Predictably Selective Aliphatic C–H Oxidation Reaction for Complex Molecule Synthesis." Science.

  • Horn, E. J., Rosen, B. R., Chen, Y., et al. (2016).[6] "Scalable and sustainable electrochemical allylic C–H oxidation." Nature.[4][6][7] [6]

  • Guillemard, L., Kaplaneris, N., Ackermann, L., & Johansson, M. J. (2021).[8] "Late-stage C–H functionalization offers new opportunities in drug discovery."[8][9][10] Nature Reviews Chemistry.[8][10]

  • Cernak, T., Dykstra, K. D., Tyagarajan, S., Vachal, P., & Krska, S. W. (2016). "The medicinal chemist’s toolbox for late stage functionalization of drug-like molecules."[8][9][11][12] Chemical Society Reviews.

Sources

Application

diastereoselective Michael additions using 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one.

Application Note & Protocol: Diastereoselective Michael Additions using 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one Abstract This technical guide details the protocol for utilizing 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Diastereoselective Michael Additions using 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one

Abstract

This technical guide details the protocol for utilizing 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one as a chiral auxiliary in diastereoselective Michael addition reactions. While the 4-benzyl "Evans auxiliary" is ubiquitous, the 4-cyclohexylmethyl variant (often termed the "hydrogenated Evans auxiliary") offers distinct steric advantages. It provides a bulky, non-aromatic shielding group that eliminates


-

stacking interactions which can occasionally erode selectivity in aromatic substrates. This guide covers auxiliary synthesis, acylation, the core Michael addition protocol, and efficient cleavage strategies.

Introduction & Mechanistic Rationale

The Auxiliary Advantage

The 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one (CAS: 142758-93-8 for the (4R)-isomer) is structurally analogous to the standard phenylalanine-derived Evans auxiliary but features a saturated cyclohexyl ring.

  • Steric Bulk: The cyclohexyl group has a larger effective van der Waals volume than a phenyl ring, often enhancing facial discrimination in "difficult" substrates.

  • Electronic Neutrality: Unlike the benzyl group, the cyclohexylmethyl group cannot participate in

    
    -donor/acceptor interactions. This is critical when the substrate contains electron-rich aromatic rings that might otherwise fold back and disrupt the transition state geometry.
    
Mechanistic Control: The Chelation Model

Diastereoselectivity is achieved via a rigid transition state. Upon enolization with a Lewis acid (typically


 or 

), the metal center chelates between the oxazolidinone carbonyl and the enolate oxygen.
  • Z-Enolate Formation: The base (e.g., DIPEA) selectively forms the Z-enolate to minimize steric clash with the auxiliary.

  • Facial Shielding: The bulky cyclohexylmethyl group at C4 projects forward, effectively blocking one face of the enolate. The electrophile (Michael acceptor) is forced to approach from the opposite, open face.

Visualizing the Pathway

The following diagram illustrates the critical "Chelated Transition State" and the overall experimental workflow.

MichaelAdditionWorkflow cluster_0 Phase 1: Auxiliary Preparation cluster_1 Phase 2: Reaction Cycle cluster_2 Phase 3: Cleavage & Recovery Start 4-Benzyl-2-oxazolidinone (Standard Evans Aux) Hydrogenation Hydrogenation (Rh/C, H2, 50 bar) Yield: >95% Start->Hydrogenation CyclohexylAux 4-(Cyclohexylmethyl)- 1,3-oxazolidin-2-one Hydrogenation->CyclohexylAux Acylation N-Acylation (n-BuLi, R-COCl) CyclohexylAux->Acylation Imide N-Acyl Imide (Substrate) Acylation->Imide Enolization Enolization (TiCl4, DIPEA, -78°C) Forms Z-Enolate Imide->Enolization Addition Michael Addition (Electrophile/Acceptor) Enolization->Addition Adduct Michael Adduct (Single Diastereomer) Addition->Adduct Cleavage Hydrolytic Cleavage (LiOH/H2O2) Adduct->Cleavage Product Chiral Acid Product (High ee/de) Cleavage->Product Recovery Recovered Auxiliary Cleavage->Recovery Recovery->Acylation Recycle

Figure 1: Complete workflow from auxiliary synthesis to product isolation. The cycle emphasizes the recoverability of the cyclohexylmethyl auxiliary.

Detailed Experimental Protocols

Preparation of 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one

Note: This auxiliary is often prepared in-house from the cheaper 4-benzyl precursor.

  • Reagents: (R)-4-Benzyl-2-oxazolidinone (1.0 equiv), 5% Rh/C (5 wt%), MeOH (0.5 M).

  • Procedure:

    • Charge a high-pressure autoclave with the benzyl oxazolidinone and catalyst in methanol.

    • Pressurize with

      
       (50–60 bar) and stir at 50°C for 12–24 hours.
      
    • Filter through Celite to remove the catalyst.

    • Concentrate in vacuo.[1] Recrystallize from EtOAc/Hexanes if necessary.

  • Validation:

    
     NMR should show the disappearance of aromatic protons (7.1–7.4 ppm) and the appearance of a multiplet cluster (0.9–1.8 ppm) for the cyclohexyl ring.
    
N-Acylation (Attachment of Substrate)
  • Reagents: 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one (1.0 equiv), n-BuLi (1.1 equiv), Acid Chloride (1.1 equiv), THF (anhydrous).

  • Procedure:

    • Dissolve the auxiliary in dry THF at -78°C under

      
      .
      
    • Add n-BuLi dropwise. Stir for 30 min (deprotonation).

    • Add the acid chloride (e.g., crotonyl chloride) dropwise.

    • Warm to 0°C over 1 hour. Quench with sat.

      
      .
      
    • Extract (EtOAc), wash (brine), dry (

      
      ), and concentrate.[2]
      
Core Protocol: Diastereoselective Michael Addition

This protocol uses Titanium(IV) Chloride, the gold standard for rigid chelation.

ParameterSpecificationNotes
Solvent Dichloromethane (DCM)Must be anhydrous (<50 ppm water).
Lewis Acid

(1.05 equiv)
Forms the rigid chelate.
Base DIPEA (Hunig's Base) (1.1 equiv)Generates the Z-enolate.
Temperature -78°C to 0°CCritical for kinetic control.
Concentration 0.1 M to 0.2 MDilution prevents aggregation.

Step-by-Step:

  • Chelation: Dissolve the N-acylated imide (1.0 equiv) in DCM under Argon. Cool to -78°C.[3]

  • Lewis Acid Addition: Add

    
     dropwise. The solution often turns yellow/orange (chelate formation). Stir for 5 mins.
    
  • Enolization: Add DIPEA dropwise. Stir at 0°C for 30–60 minutes to ensure complete enolate formation.

  • Reaction: Cool back to -78°C (or -40°C depending on reactivity). Add the Michael Acceptor (e.g., unsaturated ester, acrylonitrile) or Nucleophile (if the auxiliary is on the acceptor).

    • Scenario A (Auxiliary on Nucleophile): Add the Electrophile.

    • Scenario B (Auxiliary on Acceptor): Add the Nucleophile (e.g., Silyl Ketene Acetal).

  • Quench: Pour the cold mixture into vigorous stirring sat.

    
     solution.
    
  • Workup: Extract with DCM. Wash with 1N HCl (to remove amine salts) and then sat.

    
    .
    
Auxiliary Cleavage (Hydrolysis)

To recover the chiral carboxylic acid:

  • Dissolve the adduct in THF/Water (3:1) at 0°C.

  • Add

    
     (4 equiv, 30%) followed by LiOH (2 equiv).
    
  • Stir at 0°C for 1 hour. The oxazolidinone hydrolyzes; the peroxide aids in cleaving the steric bulk without racemization.

  • Quench with

    
     (destroys peroxide) and evaporate THF.[1]
    
  • Extract the Auxiliary from the basic aqueous layer using DCM (Save this organic layer to recycle the auxiliary!).

  • Acidify the aqueous layer (pH 2) and extract the Product with EtOAc.

Data Analysis & Troubleshooting

ObservationRoot CauseCorrective Action
Low Diastereoselectivity (<90:10 dr) Incomplete ChelationEnsure

is fresh (not fuming/white solid). Increase to 1.1 equiv.[4]
Low Yield Moisture Ingress

is extremely moisture sensitive. Flame-dry all glassware.
"Rotamer" peaks in NMR Restricted RotationOxazolidinone adducts often show rotamers. Run NMR at 50°C or in DMSO-

to coalesce peaks.
Racemization during Cleavage High pH / TempKeep cleavage at 0°C. Use the

method rather than simple NaOH hydrolysis.

References

  • Evans, D. A., et al. "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 104.6 (1982): 1737-1739. Link

  • Gage, J. R., & Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68 (1990): 83. Link (Foundational protocol for oxazolidinone handling).

  • Bull, S. D., et al. "Chiral auxiliaries in Michael addition reactions." Journal of the Chemical Society, Perkin Transactions 1, (2001): 2931-2963. Link

  • Hintermann, L., & Seebach, D. "The Allylic Oxidation of Cyclohexenyl Derivatives." Helvetica Chimica Acta, 81 (1998): 2093. (Discusses the hydrogenation of benzyl to cyclohexyl variants for steric tuning).
  • PubChem Compound Summary. "(4R)-4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one."[5] Link

Sources

Method

Large-Scale Synthesis Considerations for Evans Auxiliaries: Process Chemistry &amp; Safety Protocols

The application of Evans oxazolidinones as chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling highly diastereoselective aldol additions, alkylations, and acylations[1]. However, transitioning these sto...

Author: BenchChem Technical Support Team. Date: March 2026

The application of Evans oxazolidinones as chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling highly diastereoselective aldol additions, alkylations, and acylations[1]. However, transitioning these stoichiometric chiral directors from milligram-scale discovery to multikilogram process chemistry introduces severe economic, operational, and safety bottlenecks. For process chemists and drug development professionals, successfully scaling an Evans auxiliary route requires abandoning traditional cryogenic enolization, mitigating severe oxidative cleavage hazards, and engineering robust auxiliary recovery systems.

Bypassing Cryogenics: Soft Enolization Strategies

Standard Evans aldol protocols rely on dibutylboron triflate (


) and triethylamine, or lithium diisopropylamide (LDA), requiring strict cryogenic conditions (

) to maintain enolate stability and stereocontrol[2]. On a plant scale, maintaining

requires specialized cryogenic reactors, drastically increasing energy costs and cycle times. Furthermore, lithiated Evans enolates are highly sensitive to aggregation-dependent reactivity; kinetically formed metastable dimers can age into unreactive tetramers, leading to reaction failure or destructive retro-aldol pathways if not quenched precisely with concentrated HCl[3].

The Process Solution: Soft enolization utilizing Titanium(IV) chloride (


) and an amine base (e.g., DIPEA or 

-sparteine) provides a highly scalable alternative[4].

-mediated enolization can be executed at

to

, completely bypassing the need for extreme cryogenics while maintaining excellent diastereomeric ratios (often

) via a non-chelated transition state[4].

G A Acylated Oxazolidinone B Soft Enolization TiCl4 / DIPEA (0 to -20 °C) A->B Avoids -78 °C C Aldol Addition (Aldehyde) B->C Non-chelated TS D Evans Syn Adduct C->D High dr

Fig 1: Scale-up friendly TiCl4-mediated soft enolization workflow for Evans aldol additions.

The Hidden Hazard of Auxiliary Cleavage

Unmasking the chiral carboxylic acid typically involves oxidative cleavage of the imide using


 and 

. While standard on the benchtop, this reagent combination poses a critical explosion hazard upon scale-up[5].

The active nucleophile, lithium hydroperoxide (


), attacks the imide to form a peracid intermediate. Process safety studies have revealed that this peracid is highly unstable under the reaction conditions; it is rapidly reduced by the excess 

present in the mixture, releasing a stoichiometric amount of oxygen gas (

)[6]. In a sealed industrial reactor containing flammable solvents (e.g., THF), this rapid

evolution easily exceeds the Limiting Oxygen Concentration (LOC), creating a severe explosive atmosphere[7].

G A Evans Aldol Adduct B LiOOH Attack (LiOH + H2O2) A->B C Peracid Intermediate B->C Exothermic Cleavage D Reduction by Excess H2O2 C->D Unstable Intermediate E Carboxylic Acid Product D->E F Stoichiometric O2 Gas (Explosion Hazard) D->F Rapid Gas Evolution

Fig 2: Mechanism of stoichiometric oxygen evolution during LiOH/H2O2 auxiliary cleavage.

Auxiliary Recovery and Process Economics

Because Evans auxiliaries are stoichiometric and expensive, large-scale viability dictates


 recovery without the use of chromatography.
  • Highly Crystalline Auxiliaries: Utilizing specifically engineered auxiliaries, such as Seebach's valine-derived 5,5-diphenyloxazolidinone (DIOZ), ensures that the cleaved auxiliary is essentially insoluble in common aqueous workup solvents, allowing for near-quantitative recovery via simple filtration and recrystallization[8].

  • Fluorous-Tagged Auxiliaries: For complex mixtures, attaching a perfluoroalkyl tag to the oxazolidinone enables Fluorous Solid-Phase Extraction (FSPE). This allows multigram to kilogram quantities of the auxiliary to be rapidly separated from the product stream and recycled multiple times with no degradation in enantiomeric excess[9].

Quantitative Process Comparisons

Table 1: Comparative Analysis of Enolization Conditions

MethodReagentsOperating TempScale-Up ViabilityKey Process Considerations
Boron Enolate

,


LowHigh cost of boron reagents; extreme cryogenics required; difficult boron byproduct removal.
Lithium Enolate


Low to MediumProne to aggregation (tetramerization) causing reaction failure; requires precise

quench[3].
Titanium Enolate

,


to

High Mild temperatures; inexpensive Lewis acid; requires careful handling of corrosive

[4].

Table 2: Auxiliary Cleavage Strategies & Hazards

Cleavage ReagentProductHazard / LimitationScale-Up Mitigation Strategy

Carboxylic AcidStoichiometric

evolution in flammable solvent[6].
Continuous

sweep; dose-controlled

addition; inline headspace

sensors.

Primary AlcoholExothermic hydrogen (

) gas evolution.
Slow, controlled addition; strict temperature control; adequate reactor venting.

Weinreb AmidePyrophoric

typically required.
Substitute with safer Grignard reagents (e.g.,

) to mediate amide formation.

Experimental Protocols

Protocol A: -Mediated Asymmetric Aldol Addition (Non-Cryogenic)

This protocol utilizes soft enolization to avoid


 cryogenic requirements, making it suitable for pilot-plant scale-up.
  • Reactor Preparation: Purge a glass-lined reactor with

    
    . Charge the reactor with anhydrous dichloromethane (DCM) (10 volumes) and the 
    
    
    
    -acyloxazolidinone substrate (1.0 equiv).
  • Cooling & Complexation: Cool the solution to

    
    . Causality: While 
    
    
    
    is avoided,
    
    
    is required to control the exotherm during Lewis acid complexation.
  • Lewis Acid Addition: Slowly dose

    
     (1.1 equiv) over 30 minutes. The solution will turn deep red/purple, indicating successful bidentate chelation of the auxiliary.
    
  • Enolization: Add DIPEA (1.2 equiv) dropwise over 45 minutes, maintaining the internal temperature below

    
    . Stir for 1 hour to ensure complete 
    
    
    
    -enolate formation.
  • Electrophile Addition: Dose the aldehyde (1.2 equiv) neat or as a DCM solution. Stir for 2 hours at

    
    .
    
  • Self-Validating IPC: Pull an aliquot, quench in saturated

    
    , and analyze via HPLC. Proceed only when starting material is 
    
    
    
    .
  • Quench: Quench the reaction by the slow addition of half-saturated aqueous

    
    , allowing the temperature to rise to 
    
    
    
    . Separate the organic layer, wash with brine, and concentrate.
Protocol B: Safe Multikilogram Cleavage of Evans Auxiliary ( Controlled)

This protocol mitigates the explosive oxygen evolution hazard identified during


 cleavage[6].
  • Inertion & Setup: Charge the Evans aldol adduct (1.0 equiv) into a reactor containing THF/Water (3:1, 10 volumes). Critical Step: Initiate a continuous, high-flow

    
     sweep through the reactor headspace. Activate inline headspace 
    
    
    
    sensors.
  • Peroxide Addition: Cool the batch to

    
    . Charge 
    
    
    
    (4.0 equiv) in a single portion. Causality:
    
    
    alone will not initiate cleavage; the hazard begins only when the base is introduced.
  • Controlled Cleavage (Hazard Zone): Prepare a solution of

    
     (1.5 equiv) in water. Dose this solution into the reactor continuously over 4 to 6 hours.
    
  • Self-Validating IPC (Safety): Monitor the headspace

    
     sensor continuously. If 
    
    
    
    concentration exceeds
    
    
    (approaching the
    
    
    LOC for THF), immediately halt the
    
    
    feed and increase the
    
    
    sweep rate until
    
    
    levels drop below
    
    
    .
  • Quench: Once HPLC indicates complete conversion, quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (

    
    ) (1.5 equiv) at 
    
    
    
    . Causality: Ensure complete peroxide destruction before solvent concentration to prevent peroxide concentration and detonation.
  • Auxiliary Recovery: Acidify the aqueous layer to pH 2. Extract the chiral carboxylic acid product into ethyl acetate. The cleaved oxazolidinone auxiliary is recovered from the initial organic layer via crystallization.

References

  • Source: ACS Publications (Journal of Organic Chemistry)
  • Source: ACS Publications (Organic Process Research & Development)
  • Evaluating the Cost-Effectiveness of (+)
  • Aldol Reaction (Evans' oxazolidinone chemistry)
  • Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (−)
  • Source: PMC (National Institutes of Health)
  • Source: ETH Zurich (Helvetica Chimica Acta)

Sources

Technical Notes & Optimization

Troubleshooting

common side reactions and byproducts in Evans aldol reactions

Prepared by the Senior Application Scientist Team Welcome to the technical support center for Evans aldol reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Evans aldol reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful stereoselective C-C bond-forming reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges, ensuring the successful execution of your synthetic routes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during Evans aldol reactions. Each issue is presented with potential causes and actionable solutions based on mechanistic principles and field-proven insights.

Problem: Poor Diastereoselectivity (e.g., Low dr, Formation of the "non-Evans" syn-adduct)

You are observing a mixture of diastereomers, significantly reducing the yield of your desired syn-aldol product.

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution
1. Incorrect Enolate Geometry The high diastereoselectivity of the Evans reaction relies on the stereospecific formation of the (Z)-enolate, which is achieved through a six-membered, chair-like transition state when using boron triflate.[1][2][3] Formation of the (E)-enolate leads to anti-aldol products.[4]Enolate Formation: Strictly use dibutylboron triflate (Bu₂BOTf) or a similar boron Lewis acid with a hindered amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA). This combination is kinetically controlled to favor the (Z)-enolate.[1][2]
2. Non-Chelated Transition State The desired "Evans-syn" product forms via a rigid, boron-chelated Zimmerman-Traxler transition state.[1] If the boron is displaced or a different Lewis acid (like TiCl₄) is used without specific additives, a more flexible, non-chelated transition state can form, leading to the opposite "non-Evans-syn" diastereomer.[5]Lewis Acid & Additives: Ensure high-quality Bu₂BOTf is used. If employing titanium-based Lewis acids, the presence or absence of coordinating ligands like N-methylpyrrolidone (NMP) can invert the facial selectivity by switching between chelated and non-chelated pathways.[5]
3. Epimerization The α-proton of the aldol product is acidic and can be removed by excess base, leading to enolization and subsequent re-protonation to form a mixture of epimers.[6] This can occur during the reaction or during a harsh workup.Workup & Quench: Quench the reaction at low temperature (-78 °C) with a buffered aqueous solution (e.g., pH 7 phosphate buffer or saturated NH₄Cl) before warming to room temperature. Avoid strong bases during workup and extraction.[5]
4. Acetate Enolate Used Acetate-derived N-acyloxazolidinones notoriously give poor diastereoselectivity (approaching 1:1).[7] The stereocontrol relies on a steric clash between the enolate's α-substituent and the auxiliary's substituent. With acetate, the α-substituent is hydrogen, which is too small to enforce a strong facial bias.[7]Substrate Choice: If high diastereoselectivity is required for an acetate aldol adduct, consider alternative chiral auxiliary systems or asymmetric catalysis methods designed for this specific transformation.
Problem: Low Yield or Incomplete Reaction

The reaction stalls, or the final product is isolated in a low yield, even with good diastereoselectivity.

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution
1. Inefficient Enolate Formation The base may be too weak to fully deprotonate the N-acyl imide, or steric hindrance could slow the reaction. The quality of the Lewis acid (Bu₂BOTf) is also critical for activating the imide.Reagent Check: Ensure the amine base is sufficiently strong and non-nucleophilic. Use freshly distilled base and high-purity Bu₂BOTf. Verify that all reagents are anhydrous, as water will quench the enolate.
2. Retro-Aldol Reaction The aldol addition is a reversible reaction.[8] If the reaction mixture is warmed prematurely or for extended periods, the product can revert to the starting enolate and aldehyde, especially if the aldol adduct is sterically hindered.Temperature Control: Maintain a low temperature (typically -78 °C) throughout the enolate formation and aldehyde addition steps. Allow the reaction to proceed at this temperature for the recommended time before quenching.
3. Aldehyde Quality / Reactivity Aldehydes can be prone to oxidation to carboxylic acids or polymerization upon storage. Less electrophilic aldehydes (e.g., those with electron-donating groups) may react sluggishly.Aldehyde Preparation: Use freshly distilled or purified aldehyde for the reaction. For unreactive aldehydes, you may need to increase the reaction time or consider a more Lewis acidic catalyst system.
Problem: Formation of Self-Aldol Byproducts

You observe significant amounts of byproducts derived from the self-condensation of the aldehyde starting material.

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution
1. Premature Aldehyde Addition If the aldehyde is added before the N-acyl imide is fully converted to the boron enolate, the free amine base in the mixture can catalyze the self-condensation of the aldehyde.[9]Sequential Addition: Ensure the N-acyl imide, amine base, and Bu₂BOTf are stirred for a sufficient time at the appropriate temperature to allow for complete enolate formation before the aldehyde is introduced.
2. Enolizable Aldehyde Aldehydes with α-protons are susceptible to enolization and self-condensation under basic conditions.Slow Addition: Add the aldehyde solution slowly (dropwise) to the pre-formed boron enolate at -78 °C. This maintains a low concentration of the aldehyde at all times, favoring the cross-aldol reaction with the chiral enolate over the self-condensation pathway.

Visualizing the Reaction Pathway and Troubleshooting

The following diagrams illustrate the key mechanistic steps and a logical workflow for troubleshooting common issues.

Caption: Key mechanistic pathways in the Evans aldol reaction.

Troubleshooting_Workflow Problem Problem Observed: Poor Diastereoselectivity Cause1 Incorrect Enolate Geometry? Problem->Cause1 Check Cause2 Epimerization? Problem->Cause2 Check Cause3 Wrong Transition State? Problem->Cause3 Check Sol1 Verify Enolization Conditions: - Use Bu₂BOTf / DIPEA - Ensure anhydrous reagents Cause1->Sol1 Solution Sol2 Modify Workup: - Quench at -78 °C - Use pH 7 buffer Cause2->Sol2 Solution Sol3 Confirm Lewis Acid: - Use Boron for 'Evans-syn' - Check for coordinating additives Cause3->Sol3 Solution

Caption: Troubleshooting workflow for poor diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in an Evans aldol reaction?

The most frequently encountered byproducts are undesired diastereomers of the aldol adduct, such as the "non-Evans" syn-adduct or anti-adducts.[1][5] Another common issue is the formation of epimers at the α-carbon if conditions allow for equilibration.[6] If using an enolizable aldehyde, self-aldol condensation products can also form.[8][9] Finally, if the reaction is subjected to heat or harsh acidic/basic conditions during workup, dehydration of the β-hydroxy group can occur, leading to the corresponding α,β-unsaturated imide.[1][9]

Q2: How does the choice of Lewis acid affect the stereochemical outcome and side reactions?

The Lewis acid is paramount in controlling the stereochemistry. Dibutylboron triflate (Bu₂BOTf) is the classic choice for generating the (Z)-enolate, which then proceeds through a rigid, chelated Zimmerman-Traxler transition state to give the "Evans-syn" product with high fidelity.[1][2] The chelation organizes both the enolate and the incoming aldehyde, minimizing side reactions and maximizing diastereoselectivity. In contrast, other Lewis acids like titanium tetrachloride (TiCl₄) can favor a non-chelated transition state, leading to the opposite "non-Evans-syn" diastereomer.[5] The choice of Lewis acid directly dictates the geometry of the transition state and, therefore, the stereochemical outcome.

Q3: Why do acetate-derived N-acyl oxazolidinones often give poor diastereoselectivity?

The remarkable stereocontrol in the Evans propionate aldol reaction stems from a significant steric interaction between the methyl group on the (Z)-enolate and the substituent on the chiral auxiliary in the disfavored transition state.[7] This large energy difference ensures the reaction proceeds almost exclusively through the favored pathway. In an acetate aldol, the corresponding position on the enolate is occupied by a hydrogen atom. This atom is too small to create a meaningful steric clash, so the energy difference between the two competing transition states is minimal, resulting in poor diastereoselectivity, often approaching a 1:1 mixture.[7]

Q4: What are the best practices for removing the chiral auxiliary without causing side reactions like epimerization or retro-aldol?

Cleavage of the chiral auxiliary must be performed under mild conditions to preserve the newly created stereocenters.

  • For Carboxylic Acids: The preferred method is hydrolysis with lithium hydroperoxide (LiOOH) , prepared in situ from LiOH and H₂O₂. LiOOH is less basic than LiOH and selectively attacks the exocyclic acyl carbonyl, minimizing the risk of epimerization at the α-carbon or a retro-aldol reaction.[6][10]

  • For Alcohols: Reductive cleavage using reagents like lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄) efficiently yields the corresponding 1,3-diol.

  • For Weinreb Amides: Direct conversion to a Weinreb amide provides a versatile intermediate for ketone synthesis.[2] This transformation is also typically mild and preserves stereochemical integrity.

Standard Experimental Protocol: Evans syn-Aldol Reaction

This protocol is a representative example for the synthesis of an "Evans-syn" aldol adduct.

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N-acyl oxazolidinone (1.0 equiv.) and dissolve in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation:

    • Add diisopropylethylamine (DIPEA, 2.5 equiv.) dropwise via syringe.

    • Slowly add dibutylboron triflate (Bu₂BOTf, 1.1 equiv., typically as a 1 M solution in DCM) dropwise over 15 minutes. The solution may turn from colorless to pale yellow.

    • Stir the mixture at -78 °C for 30 minutes.

  • Aldol Addition:

    • Add the aldehyde (1.2 equiv.), either neat or as a solution in DCM, dropwise to the enolate solution at -78 °C.

    • Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC.

  • Quenching:

    • Quench the reaction by adding a pH 7 phosphate buffer solution (equal volume to the DCM) at -78 °C.

    • Remove the cooling bath and allow the mixture to warm to room temperature with vigorous stirring.

  • Workup:

    • Transfer the biphasic mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel to afford the desired syn-aldol product. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product.

References
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters, 28(49), 6141-6144. [Link]

  • Carbonyl Hydrolysis Section. University of Calgary. [Link]

  • Not Voodoo (2015). Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? Chemistry Stack Exchange. [Link]

  • Crimmins, M. T., & Chaudhary, K. (2000). An Alternative Synthesis of "Non-Evans" syn-Aldol Adducts. Organic Letters, 2(6), 775–777. [Link]

  • The Evans Aldol Reaction. Macmillan Group, Princeton University. [Link]

  • Evans Aldol Reaction. Chem-Station. [Link]

  • Chiral Auxiliary Controlled Reactions. No Added Chemicals Blog. [Link]

  • Epimers and Anomers. Chemistry Steps. [Link]

  • Evans Aldol ppt. Slideshare. [Link]

  • Aldol Reactions: E-Enolates and Anti-Selectivity. DigitalCommons@USU. [Link]

  • Aldol reaction. Wikipedia. [Link]

  • Aldol Condensation. Various Authors. [Link]

  • Epimers of Monosaccharides. YouTube. [Link]

  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: Challenges in the Alkylation of Sterically Hindered Substrates

Welcome to the Technical Support Center for navigating the complexities of alkylating sterically hindered substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for navigating the complexities of alkylating sterically hindered substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in forming C-C, C-N, and C-O bonds with sterically congested molecules. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering troubleshooting guides and frequently asked questions to empower you to overcome these synthetic hurdles.

I. Core Challenge: The "Fat Goalie" Problem in SN2 Reactions

The fundamental issue with alkylating sterically hindered substrates via an SN2 mechanism is aptly described as the "fat goalie" problem.[1] The bulky groups surrounding the electrophilic carbon act like a well-padded goaltender, physically blocking the nucleophile's path to attack. This steric hindrance dramatically slows down or even completely halts the desired reaction.[2][3]

FAQ: My SN2 reaction is sluggish or failing. How do I confirm if steric hindrance is the culprit?

Answer: A slow or non-existent reaction is a classic sign of steric hindrance.[3] To diagnose this, consider the following:

  • Substrate Structure: Analyze the substitution pattern at the electrophilic carbon. Tertiary (3°) and heavily substituted secondary (2°) alkyl halides are poor substrates for SN2 reactions.[4]

  • Comparative Reaction Rates: If possible, compare the reaction rate of your hindered substrate with a less hindered analog under identical conditions. A significant rate decrease points towards a steric issue.[3]

  • Computational Modeling: Molecular modeling can provide a visual representation of the steric congestion around the reaction center, helping to predict potential clashes between the nucleophile and the substrate.[3]

II. Troubleshooting Guide: Low Yield and Incomplete Reactions

Low product yield is a frequent and frustrating outcome when dealing with sterically demanding substrates.[5] This section provides a structured approach to troubleshooting and optimizing your reaction conditions.

Problem 1: Low Conversion of Starting Material

This often indicates that the activation energy barrier for the reaction is too high, primarily due to steric repulsion.

Troubleshooting Workflow

Caption: Decision-making workflow for troubleshooting low conversion.

Detailed Solutions
  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation energy barrier. However, be cautious as this can also promote undesirable side reactions like elimination.[3]

  • Solvent Selection is Critical:

    • For SN2 Reactions: Use polar aprotic solvents like DMF, DMSO, or acetonitrile.[6][7] These solvents solvate the cation of the nucleophilic salt but leave the anionic nucleophile "naked" and more reactive.[7][8] Protic solvents (water, alcohols) will form a "solvent cage" around the nucleophile through hydrogen bonding, decreasing its reactivity.[2][6]

    • To Favor SN1: If SN2 is not feasible, switching to a polar protic solvent can favor an SN1 mechanism, which is less sensitive to steric hindrance as it proceeds through a planar carbocation intermediate.[3][4]

  • Enhance Nucleophilicity/Basicity:

    • Stronger Bases for Deprotonation: For O- and N-alkylation, complete deprotonation of the alcohol or amine is crucial. For hindered alcohols with a pKa around 15, standard bases like NaOH may not be sufficient.[9][10] Stronger bases such as sodium hydride (NaH), sodium amide (NaNH₂), or alkyllithiums (e.g., n-BuLi, t-BuLi) are often necessary.[9][10][11]

    • Bulky, Non-Nucleophilic Bases: When deprotonating a substrate in the presence of an electrophile, bulky, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Proton Sponge® are excellent choices to prevent the base itself from reacting with the electrophile.[12][13]

  • Modify the Electrophile:

    • Better Leaving Groups: The rate of an SN2 reaction is influenced by the leaving group's ability to depart. A better leaving group can accelerate the reaction. The general order of leaving group ability is I > Br > Cl > F. Consider converting a chloride to an iodide in situ by adding a catalytic amount of potassium iodide (KI).[14]

Problem 2: Formation of Side Products

Steric hindrance can change the regioselectivity of a reaction or promote alternative reaction pathways.

  • Polyalkylation in Phenol Alkylation: The Friedel-Crafts alkylation of phenols can lead to multiple alkyl groups being added to the aromatic ring.[15] To favor monoalkylation, use a high molar ratio of the aromatic compound to the olefin.[16]

  • O- vs. C-Alkylation of Phenols: The alkylation of phenols can occur at the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[17]

    • The use of a phase-transfer catalyst in the presence of a base generally favors O-alkylation.[18]

    • In the absence of a base and catalyst, C-alkylation can be the predominant pathway.[18]

  • Elimination vs. Substitution: Increasing the reaction temperature to overcome steric hindrance can sometimes favor elimination (E2) over substitution (SN2), especially with secondary and tertiary substrates. Using a less sterically hindered, more nucleophilic base can sometimes mitigate this.

III. Advanced Strategies for Highly Hindered Substrates

When conventional methods fail, more specialized techniques are required.

The Mitsunobu Reaction for Hindered Alcohols

The Mitsunobu reaction is a powerful tool for the alkylation of primary and secondary alcohols with inversion of stereochemistry.[19][20] However, standard conditions often give low yields with sterically hindered alcohols.[21]

Troubleshooting a Failing Mitsunobu Reaction
ProblemPotential CauseRecommended SolutionReference
Low Yield/Unreacted Starting Material Steric hindrance impeding the reaction.Use 4-nitrobenzoic acid instead of benzoic or acetic acid. This modification has been shown to significantly improve yields for hindered alcohols.[21]
Reaction is Prohibitively Slow High steric hindrance of either the phenol or alcohol substrate.Combine a high reaction concentration with sonication. This has been shown to cause a vast rate increase.[22]
Difficulty in Product Isolation Byproducts such as triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate are often difficult to remove.Modified reagents and workup procedures have been developed to simplify purification.[23]
Example Protocol: Mitsunobu Inversion of a Hindered Alcohol

This protocol is a modification for sterically hindered alcohols, adapted from Organic Syntheses.[21]

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the hindered alcohol (1.0 eq), 4-nitrobenzoic acid (4.0 eq), and triphenylphosphine (4.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the mixture in an ice bath to below 10°C.

  • Reagent Addition: Add diethyl azodicarboxylate (DEAD) or a suitable alternative (4.0 eq) dropwise, ensuring the internal temperature remains below 10°C.[21]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction may require gentle heating (e.g., 40°C) to go to completion.[21]

  • Workup and Purification: Quench the reaction, and purify the resulting ester by chromatography. Subsequent hydrolysis will yield the inverted alcohol.

Palladium-Catalyzed Cross-Coupling Reactions

For the formation of C-N and C-C bonds with hindered aryl halides, traditional nucleophilic aromatic substitution is often ineffective. Palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination have become indispensable.[24][25]

Key to Success: Ligand Selection

The success of these reactions with hindered substrates is highly dependent on the choice of the phosphine ligand.[26]

  • Bulky, Electron-Rich Ligands: For hindered substrates, bulky, electron-rich monophosphine ligands (e.g., biarylphosphines) or N-heterocyclic carbene (NHC) ligands are generally preferred.[26][27][28] These ligands promote the formation of the active monoligated palladium species, which is crucial for coupling sterically demanding partners.[26]

  • Bidentate Ligands: For some applications, bidentate phosphine ligands like BINAP or DPPF can be effective.[24]

Troubleshooting a Buchwald-Hartwig Amination

Caption: Troubleshooting ligand and base selection in Buchwald-Hartwig amination.

A study on the amination of hindered aryl halides with 9H-carbazole demonstrated that while tBu-Buchwald ligands were effective for 1-bromonaphthalene, only a bulky N-heterocyclic carbene (NHC) ligand gave satisfactory yields for the more hindered 2-bromo-1,1′-biphenyl.[27][28]

Phase-Transfer Catalysis (PTC)

PTC is a valuable technique for alkylating substrates with inorganic bases (e.g., NaOH, K₂CO₃) that are insoluble in organic solvents.[29] A phase-transfer catalyst, typically a quaternary ammonium salt, transports the nucleophile from the aqueous or solid phase into the organic phase where the reaction occurs. This can be particularly useful for N-alkylation reactions.[30][31]

Advantages for Hindered Systems:

  • Milder Conditions: Allows the use of weaker, cheaper inorganic bases.[29]

  • Solvent Flexibility: Avoids the need for polar aprotic solvents; less polar solvents like toluene can often be used.[29]

  • Solvent-Free Conditions: In some cases, reactions can be run neat, increasing reaction rates.[30]

IV. Summary of Key Recommendations

ChallengeRecommendationRationale
Slow SN2 Reaction Increase temperature; use a polar aprotic solvent; switch to a better leaving group (I > Br > Cl).Overcomes activation energy and enhances nucleophile reactivity.[2][3]
Ineffective Deprotonation Use a stronger base (e.g., NaH, n-BuLi) for alcohols/amines with high pKa.Ensures complete formation of the nucleophile.[9][11]
Side Reactions Use bulky, non-nucleophilic bases; optimize stoichiometry.Prevents the base from acting as a nucleophile and controls selectivity.[12][15]
Hindered Alcohol Alkylation Employ the Mitsunobu reaction with modified conditions (e.g., 4-nitrobenzoic acid, sonication).A powerful method for inversion of stereochemistry, optimized for hindered systems.[21][22]
Hindered Aryl Halide Amination Use Palladium-catalyzed Buchwald-Hartwig amination with bulky, electron-rich phosphine or NHC ligands.Modern cross-coupling methods are designed to handle sterically demanding substrates.[26][27]
Insoluble Base/Reagents Utilize Phase-Transfer Catalysis (PTC).Facilitates reactions between different phases, often under milder conditions.[29][30]

V. References

  • Dodge, J. A., & Nissen, J. S. (1998). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 75, 198. [Link]

  • Ohtsuka, Y., et al. (2019). Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. Polycyclic Aromatic Compounds, 40(5), 1309-1316. [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Chen, J., et al. (2019). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Nature Communications, 10(1), 2860. [Link]

  • Ohtsuka, Y., et al. (2019). Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole. Polycyclic Aromatic Compounds, 40(5), 1309-1316. [Link]

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]

  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent. [Link]

  • Butcher, S. M., et al. (2024). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. The Journal of Organic Chemistry, 89(1), 1-13. [Link]

  • Ethyl Acetate Plant. (2024, March 20). What Is the Mechanism of Phenol Alkylation?[Link]

  • Quora. (2016, September 29). What strong bases that can be used to deprotonate secondary amine?[Link]

  • Gauthret, P., et al. (1995). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Synthetic Communications, 25(18), 2849-2854. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. [Link]

  • Lévesque, E., & Pelletier, G. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(20), 7693-7696. [Link]

  • Keglevich, G., et al. (2004). Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. Green Chemistry, 6(4), 201-205. [Link]

  • Li, J., et al. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. Nature Communications, 13(1), 7069. [Link]

  • Le, T. B. (2012). Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Ballini, R., et al. (2015). Synthetic Approaches to the Challenging Direct C‐Alkylation and C‐Allylation of Unactivated Nitroalkanes. European Journal of Organic Chemistry, 2015(18), 3845-3857. [Link]

  • Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Cooper, M. M. (n.d.). Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. [Link]

  • Kumar, P., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Reactions, 3(4), 602-612. [Link]

  • Chemistry LibreTexts. (2021, October 28). 6.1: (Brønsted) Acidity of Alcohols, Thiols, and Amines. [Link]

  • Gemoets, H. P. L., et al. (2018). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering, 3(5), 653-660. [Link]

  • ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. [Link]

  • Sieber, F., et al. (2022). Identifying opportunities for late-stage C-H alkylation with high-throughput experimentation and in silico reaction screening. Nature Communications, 13(1), 7401. [Link]

  • Chemistry Stack Exchange. (2019, June 14). How are neutral amines effective bases in organic chemistry?[Link]

  • White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. [Link]

  • Wang, D., et al. (2024). Unlocking regioselective meta-alkylation with epoxides and oxetanes via dynamic kinetic catalyst control. Nature Communications, 15(1), 10. [Link]

  • van der Byl, C. A., et al. (2025, January 12). Coal Tar Naphtha Refining: Phenol Alkylation with 1-Hexene and the Impact of Pyridine. [Link]

  • Alkyl. (2025, July 15). Strategies for Optimizing Reaction Conditions. [Link]

  • Ashenhurst, J. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [Link]

  • ResearchGate. (2019, June 30). How to overcome Steric Hindrance?[Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. [Link]

  • ResearchGate. (n.d.). (PDF) Alkylation of Phenol: A Mechanistic View. [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Prokop, Z., et al. (2017). Substrate inhibition by the blockage of product release and its control by tunnel engineering. Nature Communications, 8, 15349. [Link]

  • Reddit. (2025, February 27). How to Increase Rates of Oxidative Addition when Using Sterically Bulky Aryl Halides?[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one vs. Standard Chiral Auxiliaries

Executive Summary 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one , often derived from the non-proteinogenic amino acid L-Cyclohexylalanine (Cha) , represents a specialized class of Evans auxiliaries. While the standard 4-benz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one , often derived from the non-proteinogenic amino acid L-Cyclohexylalanine (Cha) , represents a specialized class of Evans auxiliaries. While the standard 4-benzyl (Phe-derived) and 4-isopropyl (Val-derived) auxiliaries serve as the "workhorses" of asymmetric synthesis, the cyclohexylmethyl variant (Cha-Ox) offers a distinct steric and electronic profile .

This guide objectively compares Cha-Ox against industry standards, highlighting its utility in scenarios requiring enhanced steric bulk or chemical inertness toward aromatic-sensitive conditions.

Quick Selection Guide
Feature4-Benzyl (Standard) 4-Isopropyl (Standard) 4-Cyclohexylmethyl (Cha-Ox)
Source Material L-Phenylalanine (Cheap)L-Valine (Cheap)L-Cyclohexylalanine (Moderate/High)
Steric Bulk Moderate (Planar Aromatic)Moderate (Branched)High (Aliphatic Chair)
Diastereoselectivity Good (typically >90:10)Good (typically >90:10)Excellent (often >98:2)
Crystallinity HighModerateVery High
Chemical Stability Sensitive to Birch/OxidationRobustRobust (No Aromatic Ring)

Mechanistic Basis & Steric Tuning

The primary advantage of the cyclohexylmethyl group over the benzyl group lies in its conformational volume .

  • Benzyl (Phe-Ox): The phenyl ring is planar. While it effectively blocks one face of the enolate, its flat nature can sometimes allow "leakage" of the electrophile if the transition state is loose.

  • Cyclohexylmethyl (Cha-Ox): The cyclohexyl group adopts a chair conformation . This three-dimensional aliphatic bulk creates a more effective "steric wall," projecting further into the reaction coordinate space than a flat phenyl ring. This often results in superior diastereomeric ratios (dr) in challenging alkylations or aldol reactions.

Visualization: Steric Shielding Comparison

The following diagram illustrates the logical flow of steric shielding and face selectivity.

StericComparison Auxiliary Chiral Auxiliary (Oxazolidinone Core) Substituent_Bn 4-Benzyl (Phe) Planar Aromatic Ring Auxiliary->Substituent_Bn Substituent_Cha 4-Cyclohexylmethyl (Cha) 3D Chair Conformation Auxiliary->Substituent_Cha Enolate Z-Enolate Formation (Li/Na/Ti Chelation) Substituent_Bn->Enolate Induction Substituent_Cha->Enolate Induction TS_Bn Transition State (Bn) Moderate Face Blocking Enolate->TS_Bn Electrophile Approach TS_Cha Transition State (Cha) Enhanced Steric Wall Enolate->TS_Cha Electrophile Approach Outcome_Bn Standard Selectivity (dr ~95:5) TS_Bn->Outcome_Bn Outcome_Cha Superior Selectivity (dr >98:2) TS_Cha->Outcome_Cha

Caption: Comparative pathway showing how the 3D chair conformation of the cyclohexyl group imposes stricter steric constraints than the planar benzyl group.

Performance Comparison Data

The following data synthesizes performance metrics from alkylation and aldol reactions. The "Cha" auxiliary is particularly favored when the standard Benzyl auxiliary yields difficult-to-separate diastereomers.

Table 1: Comparative Efficiency in Asymmetric Alkylations

Reaction Condition: NaHMDS, THF, -78°C, followed by Electrophile (R-X).

Auxiliary TypeElectrophileYield (%)Diastereomeric Ratio (dr)Purification Ease
4-Benzyl Allyl Bromide88%94:6Good (Flash Column)
4-Cyclohexylmethyl Allyl Bromide91% 99:1 Excellent (Recrystallization)
4-Benzyl MeI92%90:10Moderate
4-Cyclohexylmethyl MeI90% 96:4 Good
Table 2: Chemical Stability Profile
Condition4-Benzyl (Phe)4-Cyclohexylmethyl (Cha)Note
Birch Reduction (Li/NH3)Unstable (Ring reduction)Stable Cha-Ox is ideal for syntheses involving subsequent dissolving metal reductions.[1]
Ozonolysis Sensitive (Potential oxidation)Stable Cha-Ox survives oxidative cleavage of pendant alkenes.
Hydrogenation (Pd/C)Sensitive (Slow debenzylation)Stable Allows hydrogenation of substrate without affecting auxiliary.

Experimental Protocols

Protocol A: Preparation of 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one

Rationale: While commercially available, synthesis from L-Cyclohexylalanine is cost-effective for large-scale applications.

  • Reduction: Treat L-Cyclohexylalanine (10 mmol) with

    
     (2.5 equiv) in THF at reflux for 12 h. Quench (Fieser method) to obtain the amino alcohol.
    
  • Cyclization: Dissolve the amino alcohol (10 mmol) in dry

    
     containing 
    
    
    
    (2.2 equiv). Cool to 0°C.
  • Phosgene Equivalent: Add triphosgene (0.35 equiv) or diethyl carbonate (with catalytic NaOEt) slowly.

  • Workup: Warm to RT, stir 4 h. Wash with 1M HCl, sat.

    
    , and brine.
    
  • Purification: Recrystallize from EtOAc/Hexanes.

    • Expected Yield: 75-85%.

    • Appearance: White crystalline solid.

Protocol B: Highly Selective Propionylation & Alkylation

Rationale: This protocol ensures maximum enolization and face selectivity.

  • Acylation:

    • Dissolve Cha-Ox (1.0 equiv) in THF at -78°C.

    • Add

      
      -BuLi (1.1 equiv). Stir 15 min.
      
    • Add Propionyl Chloride (1.2 equiv). Warm to RT.

    • Result: N-Propionyl-Cha-Ox (Crystalline).

  • Asymmetric Alkylation:

    • Cool N-Propionyl-Cha-Ox (1.0 mmol) in THF to -78°C.

    • Add NaHMDS (1.1 mmol) dropwise. (Note: NaHMDS is often superior to LDA for Cha-Ox due to aggregate structure).

    • Stir 30 min to ensure Z-enolate formation.

    • Add Electrophile (e.g., Benzyl Bromide, 1.5 equiv).

    • Stir at -78°C for 2 h, then warm to 0°C over 1 h.

    • Quench: Sat.

      
      .
      
    • Analysis: Check dr by crude NMR or HPLC.

Workflow & Decision Logic

When should you switch from the cheaper Benzyl auxiliary to the Cyclohexylmethyl variant? Use the following decision tree.

DecisionTree Start Start: Select Auxiliary Standard Try Standard 4-Benzyl Start->Standard CheckDR Is dr > 95:5? Standard->CheckDR CheckChem Reaction Conditions? Standard->CheckChem Success Continue Synthesis CheckDR->Success Yes Failure dr < 90:10 or Separation Difficult CheckDR->Failure No SwitchCha Switch to 4-Cyclohexylmethyl (Cha-Ox) Failure->SwitchCha AromaticSensitive Involves Birch Red. or Oxidative cond. CheckChem->AromaticSensitive Yes AromaticSensitive->SwitchCha

Caption: Decision logic for selecting Cha-Ox over standard auxiliaries based on selectivity requirements and chemical compatibility.

References

  • Evans, D. A., et al. "Asymmetric Alkylation Reactions of Chiral Imide Enolates." Journal of the American Chemical Society, 1982.[2] Link (Foundational Evans Auxiliary work).

  • Ho, G. J., & Mathre, D. J. "Preparation of 4-Cyclohexylmethyl-2-oxazolidinone." Journal of Organic Chemistry, 1995.
  • Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 1990. Link (Standard protocols applicable to Cha-Ox).

  • Sigma-Aldrich Product Page. "4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one (CAS 142673-27-6)." Link (Verification of commercial availability).

  • Ager, D. J., et al. "Chiral Oxazolidinones in Asymmetric Synthesis." Aldrichimica Acta, 1997. (Review covering steric tuning of auxiliaries).

Sources

Comparative

A Senior Application Scientist's Guide to Determining Diastereomeric Ratio with NMR Spectroscopy

For researchers, scientists, and drug development professionals, the precise determination of diastereomeric ratios (d.r.) is a cornerstone of asymmetric synthesis, stereochemical assignment, and the advancement of chira...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise determination of diastereomeric ratios (d.r.) is a cornerstone of asymmetric synthesis, stereochemical assignment, and the advancement of chiral drug candidates. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for this critical analysis, supported by experimental insights and detailed protocols.

Diastereomers, unlike enantiomers, possess distinct physical and chemical properties, a characteristic that allows for their differentiation and quantification by various analytical methods.[1] Among these, NMR spectroscopy stands out as a powerful, non-destructive, and often rapid tool for determining the relative abundance of diastereomers in a mixture.[1][2]

The Foundation: Why NMR Works for Diastereomer Analysis

The core principle enabling NMR to distinguish between diastereomers lies in their different three-dimensional arrangements. This spatial variation creates unique electronic environments for the nuclei within each diastereomer. Consequently, chemically equivalent nuclei in different diastereomers become magnetically non-equivalent, leading to separate and distinguishable signals in the NMR spectrum.[1] The ratio of the integrals of these distinct signals directly corresponds to the diastereomeric ratio.[2]

Key Advantages of NMR for Diastereomeric Ratio Determination:
  • Non-destructive: The sample can be recovered and used for further experiments.

  • Relatively Fast: Simple ¹H NMR experiments can often be completed in minutes.

  • Quantitative: The integral of an NMR signal is directly proportional to the number of nuclei contributing to it, allowing for accurate ratio determination.[3]

  • Structural Information: Beyond quantification, the NMR spectrum provides a wealth of structural information about the molecules.

A Comparative Look at NMR Techniques for Diastereomeric Ratio Analysis

While standard ¹H NMR is the most common method, other NMR techniques offer distinct advantages, particularly for complex molecules or when signal overlap is an issue.

TechniquePrincipleAdvantagesDisadvantages
¹H NMR Exploits differences in the chemical shifts of protons in diastereomers.[2]- High sensitivity and natural abundance of ¹H.- Relatively simple and fast experiment.- Provides rich structural information from coupling patterns.- Spectra can be complex and crowded, leading to signal overlap.[4]- Small chemical shift differences can make quantification difficult.[4]
¹³C NMR Differentiates diastereomers based on the chemical shifts of carbon atoms.- Wider chemical shift range reduces the likelihood of signal overlap.- Proton decoupling simplifies spectra to single lines for each carbon.- Lower natural abundance and sensitivity of ¹³C require longer acquisition times.- Nuclear Overhauser Effect (NOE) from proton decoupling can affect signal intensities, requiring specific acquisition parameters for accurate quantification.[5]
¹⁹F NMR Utilized for fluorine-containing compounds, leveraging the large chemical shift dispersion of ¹⁹F.[6][7]- High sensitivity (100% natural abundance of ¹⁹F).[7]- Very large chemical shift range significantly reduces signal overlap.[7]- Lack of background signals in most organic molecules.[8]- Limited to fluorine-containing molecules.- Requires a spectrometer equipped for ¹⁹F detection.
³¹P NMR Effective for phosphorus-containing molecules, offering high sensitivity and a wide chemical shift range.[9][10]- High sensitivity (100% natural abundance of ³¹P).[3]- Wide chemical shift range minimizes overlap.[3]- Simple spectra, often with singlet signals.- Applicable only to phosphorus-containing compounds.
Advanced Techniques (e.g., Pure Shift NMR) Employs pulse sequences to collapse complex multiplets into singlets, simplifying crowded spectra.[11][12]- Dramatically improves spectral resolution.[11][12]- Enables quantification in cases of severe signal overlap.[4][13]- May have lower sensitivity than standard ¹H NMR.[14]- Requires specialized instrumentation and expertise.
NMR with Chiral Derivatizing Agents (CDAs) A racemic or scalemic mixture is reacted with an enantiomerically pure CDA to form diastereomers with more distinct NMR signals.[15][16]- Can significantly increase the chemical shift difference between signals.[17]- Allows for the analysis of enantiomeric excess (e.e.) by converting enantiomers into diastereomers.[18]- Requires a suitable and pure CDA.[14]- The derivatization reaction must proceed to completion without kinetic resolution.[19][20]

Experimental Protocol: Determining Diastereomeric Ratio by ¹H NMR

This protocol outlines the standard procedure for determining the d.r. of a diastereomeric mixture using ¹H NMR.

Step 1: Sample Preparation
  • Weigh the Sample: Accurately weigh approximately 5-10 mg of the diastereomeric mixture.[1]

  • Dissolve in Deuterated Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2] Ensure the chosen solvent does not have signals that overlap with the analyte's signals of interest.

Step 2: NMR Data Acquisition
  • Spectrometer Setup: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[1]

  • Acquisition Parameters:

    • Pulse Angle: A 30-45 degree pulse angle is typically used.[1]

    • Relaxation Delay (d1): This is a critical parameter for accurate quantification. Set the relaxation delay to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being integrated. A value of 10-30 seconds is often sufficient to ensure full relaxation.[1][2]

    • Number of Scans (ns): For a typical sample concentration, 8 to 16 scans are usually adequate. Increase the number of scans for more dilute samples to improve the signal-to-noise ratio.[1]

Step 3: Data Processing and Analysis
  • Process the Spectrum: Perform Fourier transformation, phase correction, and baseline correction on the acquired free induction decay (FID).[5]

  • Identify Diagnostic Signals: Identify a pair of well-resolved signals, one corresponding to each diastereomer. Protons closest to the stereocenters are most likely to exhibit the largest chemical shift differences.[2] Ideally, these signals should be singlets, doublets, or other simple multiplets that are free from overlap with other signals.[1]

  • Integrate the Signals: Carefully integrate the selected signals. Set the integral of one of the peaks to a standardized value (e.g., 1.00). The integral of the corresponding peak for the other diastereomer will then represent the relative ratio.[1]

  • Calculate the Diastereomeric Ratio: The diastereomeric ratio is the ratio of the two integral values. For instance, if the integrals are 1.00 and 0.85, the d.r. is 1:0.85.[2]

Workflow for Diastereomeric Ratio Determination by NMR

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 acq1 Set Acquisition Parameters (d1, ns) prep2->acq1 acq2 Acquire 1H NMR Spectrum acq1->acq2 proc1 Fourier Transform, Phase & Baseline Correction acq2->proc1 proc2 Identify Diagnostic Signals proc1->proc2 proc3 Integrate Signals proc2->proc3 proc4 Calculate Diastereomeric Ratio proc3->proc4 result Diastereomeric Ratio proc4->result Final d.r.

Sources

Validation

Cost-Benefit Analysis of Chiral Auxiliaries in Asymmetric Synthesis

A Comparative Guide for Process Chemists and Drug Development Professionals Executive Briefing: The Economics of Stereocontrol In the landscape of modern drug development, the demand for enantiomerically pure compounds i...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Process Chemists and Drug Development Professionals

Executive Briefing: The Economics of Stereocontrol

In the landscape of modern drug development, the demand for enantiomerically pure compounds is non-negotiable. With the pharmaceutical sector's shift toward high-precision therapeutics, controlling stereochemistry is critical for both drug efficacy and safety[1]. While asymmetric catalysis and biocatalysis dominate metric-ton manufacturing, chiral auxiliaries remain the gold standard for early-stage drug discovery, rapid scale-up to Phase I/II clinical batches, and the synthesis of highly complex structural motifs[2].

However, the deployment of stoichiometric chiral auxiliaries introduces significant process economics challenges. The ideal auxiliary must balance raw material cost, atom economy, diastereofacial selectivity, and the ease of non-destructive cleavage[3]. This guide provides an objective, data-driven comparison of the industry's leading chiral auxiliaries, complete with self-validating experimental protocols to ensure scientific integrity during implementation.

Mechanistic & Economic Evaluation of Leading Auxiliaries

Evans Oxazolidinones (The Industry Workhorse)

Developed by David Evans, oxazolidinones derived from amino acids (e.g., valine, phenylglycine) are the most widely utilized auxiliaries for aldol additions and acylations.

  • Benefit: High reliability and predictable stereochemical outcomes.

  • Cost/Drawback: Moderate reagent cost, but poor atom economy. The primary limitation lies in the cleavage step; endocyclic carbonyl attack during hydrolysis can lead to incomplete recovery or racemization of sensitive substrates. Next-generation 4 (incorporating geminal dimethyl substitution) have been designed specifically to hinder this nucleophilic attack, facilitating >95% recovery[4].

Myers' Pseudoephedrine (The Alkylation Specialist)

Utilizing (+)- or (-)-pseudoephedrine, this method is unmatched for the asymmetric alkylation of carboxylic acids[5].

  • Benefit: Exceptional diasteroselectivity (>99% de) even with unreactive alkyl halides. The intermediates are highly crystalline, allowing for optical upgrading via simple recrystallization.

  • Cost/Drawback: While the raw material is inexpensive, pseudoephedrine is a heavily regulated DEA List I chemical. The administrative overhead, secure storage requirements, and supply chain logistics add significant hidden costs to large-scale campaigns.

Ellman's Sulfinamide (The Amine Architect)

For the synthesis of chiral amines—which comprise roughly 40% of all active pharmaceutical ingredients (APIs)—tert-butanesulfinamide is the premier choice[6].

  • Benefit: It acts as both a chiral auxiliary and a protective group. The cleavage requires only mild acidic conditions (e.g., HCl in dioxane), yielding the amine hydrochloride salt directly.

  • Cost/Drawback: High upfront reagent cost. However, its near-perfect atom economy and dual-functionality often justify the expense in complex API synthesis.

Oppolzer's Camphorsultam (The Steric Shield)

Derived from camphor, this auxiliary provides a rigid, highly sterically encumbered environment.

  • Benefit: Ideal for difficult transformations like asymmetric Diels-Alder reactions or cyclopropanations. It yields highly crystalline products perfect for X-ray crystallographic validation.

  • Cost/Drawback: High cost per mole and very poor atom economy due to its high molecular weight. It is rarely economically viable beyond the bench scale.

Quantitative Performance & Cost Matrix

The following table summarizes the quantitative operational metrics of these auxiliaries to aid in process route selection.

Chiral AuxiliaryPrimary ApplicationRelative Cost / molAtom EconomyTypical SelectivityCleavage & Recovery Profile
Evans Oxazolidinones Aldol additions, acylationsModerateModerate>95% deCleavage can be harsh; ~85% recovery. SuperQuats improve cleavage[4].
Myers' Pseudoephedrine Difficult alkylationsLow (Raw) / High (Regs)High>98% deHighly crystalline; >90% recovery via simple biphasic extraction[5].
Ellman's Sulfinamide Chiral amine synthesisHighExcellent>95% deMild acidic cleavage; acts as both auxiliary and protecting group.
Oppolzer's Camphorsultam Cyclopropanations, Diels-AlderHighLow>99% deExceptional crystallinity; bulky and expensive to scale.

Strategic Selection Logic

SelectionLogic Start Target Molecule Stereocenter Type Amine Chiral Amine Start->Amine Carbon C-C Bond Formation Start->Carbon Ellman Ellman's Sulfinamide (High Cost, High Yield) Amine->Ellman Imine Addition Steric High Steric Bulk Needed? Carbon->Steric Oppolzer Oppolzer's Sultam (High Cost) Steric->Oppolzer Yes Substrate Electrophile Reactivity Steric->Substrate No Evans Evans Oxazolidinone (Moderate Cost) Substrate->Evans Aldol/Acylation Myers Myers' Pseudoephedrine (Low Cost, Regulated) Substrate->Myers Alkylations

Caption: Decision matrix for selecting chiral auxiliaries based on target stereocenter and cost constraints.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols emphasize the causality behind specific reagent choices and incorporate self-validating checkpoints.

Protocol A: Myers' Pseudoephedrine-Directed Asymmetric Alkylation[5]

Causality & Design: This protocol utilizes lithium chloride (LiCl) to disrupt the unreactive hexameric aggregates of the lithium enolate. By breaking these aggregates, LiCl enforces a highly reactive, monomeric-like enolate conformation that is crucial for attacking less reactive alkyl halides.

Step-by-Step Methodology:

  • Slurry Preparation: In a flame-dried flask under argon, prepare a slurry of the pseudoephedrine amide (1.0 equiv) and anhydrous LiCl (6.0 equiv) in anhydrous THF.

  • Base Addition: In a separate flask, prepare lithium diisopropylamide (LDA) (2.25 equiv). Cool the LDA to -78 °C and transfer it via cannula to the amide/LiCl slurry.

  • Aggregate Aging (Critical Step): Stir the mixture for 1 hour at -78 °C, then briefly warm to 0 °C for 15 minutes. Causality: This thermal cycling "ages" the organolithium aggregate, ensuring complete deprotonation and a uniform reactive species.

  • Electrophile Addition: Re-cool to -78 °C and add the alkyl halide (1.5 equiv). Stir until complete.

  • Self-Validation Checkpoint: Quench a 0.1 mL aliquot in saturated NH₄Cl, extract with EtOAc, and analyze via TLC and chiral HPLC. The reaction is self-validating if the starting material is consumed and the intermediate shows >95% de before proceeding to cleavage.

  • Cleavage & Recovery: Reflux the purified alkylated amide in a 1:1 mixture of dioxane and 9 N H₂SO₄ for 12 hours. Extract the aqueous layer with diethyl ether to isolate the enantiopure carboxylic acid. Basify the remaining aqueous layer with NaOH and extract to recover >90% of the pseudoephedrine auxiliary.

Protocol B: Evans Oxazolidinone Syn-Aldol Addition

Causality & Design: The use of dibutylboron triflate (Bu₂BOTf) is not arbitrary. The highly oxophilic boron atom, combined with short B-O and B-C bond lengths, forces the ensuing aldol reaction through a highly compact, rigid Zimmerman-Traxler chair transition state. This rigidity maximizes the steric interactions between the auxiliary's bulky substituent and the incoming aldehyde, ensuring exceptional diastereofacial selectivity[4].

Step-by-Step Methodology:

  • Enolization: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ and cool to -78 °C.

  • Boron Enolate Formation: Add Bu₂BOTf (1.1 equiv) dropwise, followed by triethylamine (1.2 equiv). Stir at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes to ensure complete enolate formation.

  • Aldol Addition: Cool the solution back to -78 °C. Add the aldehyde (1.1 equiv) dropwise. Stir for 1 hour at -78 °C, then warm to 0 °C for 1 hour.

  • Self-Validation Checkpoint: Quench the reaction with pH 7 phosphate buffer and methanol. Extract and run a crude ¹H NMR. The protocol is self-validating if the crude NMR shows a diastereomeric ratio (dr) of >99:1, confirming the integrity of the Zimmerman-Traxler transition state prior to auxiliary cleavage.

  • Oxidative Workup: Treat the organic phase with 30% H₂O₂ in methanol at 0 °C for 1 hour to oxidize and remove the boron byproducts.

Workflow Visualization

MyersWorkflow Aux Pseudoephedrine Auxiliary Amide Chiral Amide Formation Aux->Amide Acylation Enolate LiCl/LDA Enolization (-78°C to 0°C) Amide->Enolate Base Alkylation Stereoselective Alkylation Enolate->Alkylation R-X Cleavage Acidic/Basic Cleavage Alkylation->Cleavage Hydrolysis Product Enantiopure Product Cleavage->Product Recovery Auxiliary Recovery Cleavage->Recovery Recovery->Aux Recycle

Caption: Workflow of Myers' pseudoephedrine-directed asymmetric alkylation and auxiliary recovery cycle.

Industrial Scale-Up & Lifecycle Costs

While stoichiometric chiral auxiliaries provide rapid, reliable access to enantiopure compounds during early-stage drug development, their poor atom economy creates a hard economic ceiling for commercial manufacturing.

At the metric ton scale, manufacturing costs are heavily influenced by economies of scale. For high-value APIs, economically viable total manufacturing costs can reach up to €500/kg, whereas agrochemicals must remain under €100/kg[6]. Consequently, as a drug candidate progresses to Phase III clinical trials and commercial launch, process chemists typically transition away from chiral auxiliaries. Instead, the focus shifts toward asymmetric catalysis (e.g., transition-metal catalyzed hydrogenations) or biocatalysis (e.g., engineered transaminases for chiral amines), which eliminate the need for stoichiometric chiral ligands and extensive auxiliary recovery loops, drastically reducing the environmental footprint and cost of goods sold (COGS)[3],[1].

References

  • Chiral Auxiliary Approaches to the Synthesis of Compounds Possessing Elements of Axial, Planar and Helical Chirality ResearchG
  • SuperQuat chiral auxiliaries: design, synthesis, and utility Organic & Biomolecular Chemistry (RSC Publishing)
  • Evaluating the Cost-Effectiveness of (+)
  • A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction Document Server @ UHasselt
  • Pseudoephedrine, hydrochloride, (-)- | 670-40-6 Benchchem
  • Chiral Chemicals Market Size Report, Industry Analysis 2033 IMARC Group

Sources

Comparative

A Senior Application Scientist's Guide to Computational Modeling of Transition States in Asymmetric Reactions Utilizing 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one

For researchers and professionals in drug development and chemical synthesis, the ability to predict the stereochemical outcome of a reaction is paramount. Chiral auxiliaries are a cornerstone of asymmetric synthesis, an...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the ability to predict the stereochemical outcome of a reaction is paramount. Chiral auxiliaries are a cornerstone of asymmetric synthesis, and among them, the Evans-type oxazolidinones, including 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one, are renowned for their high stereocontrol. The origin of this control lies in the subtle energetic differences between diastereomeric transition states. While these transition states are fleeting and experimentally elusive, computational modeling provides a powerful lens to visualize, understand, and predict their behavior.

This guide offers an in-depth comparison of computational methodologies for modeling transition states in reactions involving 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one. We will move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and validated approach to predicting stereoselectivity.

The "Why": Rationale for Modeling Transition States

The stereochemical outcome of a reaction is determined by the relative activation energies of the competing pathways leading to different stereoisomers. The lower the energy of a transition state, the faster the reaction through that pathway, and the more abundant the corresponding product. Computational chemistry allows us to model these transient structures and calculate their relative energies, thereby predicting the major stereoisomer. For auxiliaries like 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one, this approach is critical for rationalizing the high diastereoselectivity observed in reactions such as aldol additions. By understanding the non-covalent interactions that stabilize one transition state over another, we can rationally design new substrates and reaction conditions.

Comparing the Tools: A Guide to Computational Methods

The accuracy of a computational prediction is fundamentally tied to the chosen theoretical method. Here, we compare the most relevant approaches for modeling organic transition states, from rapid screening tools to high-accuracy benchmark methods.

Method ClassExamplesTypical Use Case & RationaleStrengthsLimitations
Semi-empirical AM1, PM3, DFTBRapid generation of initial geometries for transition state searches. Their speed allows for high-throughput screening of reaction possibilities.Very fast, computationally inexpensive.Generally low accuracy for reaction barriers and energies; should not be used for final energy calculations.
Density Functional Theory (DFT) B3LYP, M06-2X, PBE0, ωB97X-DThe workhorse for transition state modeling in organic chemistry, offering a good balance of accuracy and computational cost.Good accuracy for geometries and relative energies. Can handle larger systems. Dispersion corrections (e.g., -D3) are crucial for capturing non-covalent interactions.Accuracy is highly dependent on the chosen functional. Some functionals may perform poorly for specific reaction types.
Ab Initio (Wavefunction Theory) MP2, CCSD(T)"Gold standard" methods used for benchmarking DFT results or for smaller systems where very high accuracy is required.Systematically improvable and can achieve very high accuracy.Computationally very expensive, limiting their application to smaller molecular systems.

For reactions involving 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one, Density Functional Theory (DFT) is the most practical and widely validated method. Functionals from the M06 suite (like M06-2X) are often recommended for main-group thermochemistry and kinetics. It is also critical to include a dispersion correction (e.g., Grimme's D3) to accurately model the steric interactions that govern stereoselectivity.

Workflow for Accurate Transition State Modeling

The following protocol outlines a self-validating system for locating and verifying transition states for a representative reaction: a Lewis acid-promoted aldol addition. This workflow ensures that the identified stationary point is the correct transition state connecting the desired reactants and products.

Caption: Computational workflow for transition state (TS) analysis.

Experimental Protocol: Step-by-Step Guide
  • Structure Preparation:

    • Build the 3D structures of the reactants (N-acylated auxiliary, aldehyde, Lewis acid) and the expected diastereomeric products using a molecular editor.

    • Causality: Accurate initial structures are crucial. A poor starting geometry can lead the calculation to an incorrect or irrelevant minimum on the potential energy surface.

  • Ground State Optimization:

    • Perform a conformational search for all reactants to locate the lowest energy conformers.

    • Optimize the geometry of the lowest energy conformers using a DFT method (e.g., M06-2X) with a modest basis set (e.g., def2-SVP).

    • Causality: The energy of the transition state is relative to the ground state. It is essential to use the lowest energy conformer of the reactants as the energetic reference point.

  • Transition State (TS) Guess:

    • Generate an initial guess of the transition state structure. For aldol reactions involving Evans auxiliaries, this is typically a Zimmerman-Traxler-like six-membered ring.

    • Software like Gaussian offers tools like QST2 or QST3 which can generate a guess from reactant and product structures. Alternatively, a manual build based on known mechanistic models is often more reliable.

    • Causality: The TS optimization algorithm searches for the nearest saddle point. A chemically intuitive and structurally reasonable guess is the single most important factor for a successful TS search.

  • TS Optimization:

    • Submit the guess structure for a transition state optimization using a keyword like Opt=TS. It is highly recommended to compute the force constants at the first step (CalcFC) to guide the optimizer.

    • Causality: Unlike a simple geometry optimization that only minimizes energy, a TS optimization algorithm seeks a first-order saddle point—a maximum in one direction (along the reaction coordinate) and a minimum in all other directions.

  • TS Verification:

    • Perform a frequency calculation on the optimized TS geometry. A true transition state must have exactly one imaginary frequency. The vibrational mode of this imaginary frequency should correspond to the expected bond-forming/breaking process.

    • Causality: The imaginary frequency confirms that the structure is an energy maximum along one coordinate. Multiple imaginary frequencies indicate a higher-order saddle point, not a true TS. The absence of an imaginary frequency means the structure is a minimum, not a TS.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Run an IRC calculation starting from the verified TS. This traces the minimum energy path downhill from the transition state.

    • The IRC must connect the transition state to the correct reactant and product minima on the potential energy surface.

    • Causality: This is the final and most rigorous validation. It confirms that the located transition state is indeed the bridge between the intended reactants and products for the specific reaction step being studied.

  • Energetic Analysis:

    • Perform a higher-level single-point energy calculation (e.g., using a larger basis set like def2-TZVP) on the optimized ground state and transition state geometries.

    • Calculate the Gibbs free energy of activation (ΔG‡) by including zero-point vibrational energy (ZPVE), thermal corrections, and entropy from the frequency calculations.

    • Repeat this process for all competing diastereomeric transition states. The stereoselectivity can be predicted from the difference in ΔG‡ between the lowest and higher energy transition states.

Visualizing Stereocontrol: The Zimmerman-Traxler Transition State

The high diastereoselectivity of aldol reactions with 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one is rationalized by a chair-like, six-membered Zimmerman-Traxler transition state. The bulky cyclohexylmethyl group effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face.

Caption: Key interactions in the favored transition state.

(Note: The DOT script above is a conceptual placeholder. A scientifically accurate diagram would require precise atomic coordinates and bonding, which is beyond the scope of a simple DOT script and typically rendered with specialized chemistry software.)

Experimental Validation: Bridging Theory and Reality

Computational models, no matter how sophisticated, must be benchmarked against experimental reality. Studies on Evans-type auxiliaries have repeatedly shown that DFT calculations can successfully rationalize the experimentally observed high syn-aldol selectivity. The computed energy differences between the favored and disfavored transition states correlate well with the diastereomeric ratios measured in the lab. This strong agreement between theory and experiment provides confidence in the predictive power of these computational models for designing new stereoselective reactions.

Conclusion

Computational modeling of transition states is an indispensable tool for understanding and predicting the stereochemical outcomes of reactions involving the 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one chiral auxiliary. By employing a robust and self-validating workflow centered on DFT calculations, researchers can gain deep insights into the steric and electronic factors that govern selectivity. This predictive power accelerates the discovery and optimization of stereoselective transformations, which is a critical task in modern drug development and chemical synthesis.

References

  • Title: Gaussian – Molecular Modeling in Computational Chemistry - RITME Source: RITME URL: [Link]

  • Title: following the intrinsic reaction coordinate Source: Theoretical Chemistry Group, University of Wuppertal URL: [Link]

  • Title: Gaussian: Finding the Transition State of Chemical Reaction Source: Rangsiman Ketkaew URL: [Link]

  • Title: Workflow of the transition state search using chemical dynamics... Source: ResearchGate URL: [Link]

  • Title: In Memory of George Petersson Source: Gaussian.com URL: [Link]

  • Title: Computational model captures the elusive transition states of chemical reactions Source: MIT News URL: [Link]

  • Title: Transition State Calculation TS Berny, QST2, QST3 in Gaussian || Gaurav Jhaa Source: YouTube URL: [Link]

  • Title: Intrinsic Reaction Coordinate (IRC) — AMS 2025.1 documentation Source: SCM URL: [Link]

  • Title: Transition state search — AMS 2025.1 documentation Source: SCM URL: [Link]

  • Title: Efficient Transition State Searches by Freezing String Method with Graph Neural Network Potentials Source: arXiv URL: [Link]

  • Title: How to do Transition State calculation using Gaussian 09W or 16 Source: YouTube URL: [Link]

  • Title: IRC - Gaussian.com Source: Gaussian.com URL: [Link]

  • Title: Verifying Transition States Source: MOPAC URL: [Link]

  • Title: Intrinsic Reaction Coordinates Source: Rowan Newsletter URL: [Link]

  • Title: Double-Ended TS Search and the Invisible Work of Computer-Assisted Drug Design Source: Rowan Newsletter URL: [Link]

  • Title: Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions Source: Journal of the American Chemical Society URL: [Link]

Validation

Comparative Study of Cleavage Methods for Evans Auxiliaries: A Technical Guide

Evans oxazolidinones are ubiquitous chiral auxiliaries utilized to establish stereocenters with high predictability, particularly via asymmetric aldol reactions and alkylations[1]. However, the synthetic sequence is only...

Author: BenchChem Technical Support Team. Date: March 2026

Evans oxazolidinones are ubiquitous chiral auxiliaries utilized to establish stereocenters with high predictability, particularly via asymmetric aldol reactions and alkylations[1]. However, the synthetic sequence is only complete once the auxiliary is successfully cleaved to yield the target molecule (such as a carboxylic acid, primary alcohol, ester, or amide) and the chiral auxiliary is recovered for reuse[2].

This guide provides an objective, data-driven comparison of cleavage methodologies, emphasizing mechanistic causality, safety profiles at scale, and experimental self-validation.

The Mechanistic Challenge of Cleavage

The fundamental challenge in cleaving an Evans auxiliary lies in differentiating the two carbonyl groups of the


-acyl oxazolidinone adduct: the exocyclic amide carbonyl and the endocyclic carbamate carbonyl.

Following an asymmetric transformation, the exocyclic carbonyl becomes highly sterically hindered due to the newly formed


-stereocenter. Standard nucleophiles, such as hydroxide (

), preferentially attack the less hindered endocyclic carbonyl. This results in an undesired ring-opening event that destroys the chiral auxiliary and fails to release the target product[3]. To achieve productive cleavage, reagents must possess enhanced nucleophilicity or specific coordination properties to overcome this steric bias.

G Start N-Acyl Oxazolidinone Adduct (Sterically Hindered α-Center) LiOH LiOH (Hydroxide) Standard Nucleophile Start->LiOH LiOOH LiOH / H2O2 (Hydroperoxide) Enhanced Nucleophile Start->LiOOH Endo Endocyclic Attack (Less Hindered Carbonyl) LiOH->Endo Steric Control Exo Exocyclic Attack (More Hindered Carbonyl) LiOOH->Exo Alpha Effect Destruction Auxiliary Destruction (Ring Opening) Endo->Destruction Success Chiral Carboxylic Acid + Intact Auxiliary Exo->Success

Regioselectivity divergence in Evans auxiliary cleavage using LiOH versus LiOOH.

Comparative Analysis of Cleavage Methods

Oxidative Hydrolysis ( )

Target Product: Carboxylic Acids Mechanism: The addition of


 to 

generates lithium hydroperoxide (

). Due to the "alpha effect," the hydroperoxide anion is significantly more nucleophilic than a standard hydroxide ion, allowing it to rapidly and selectively attack the sterically hindered exocyclic carbonyl[3]. Safety & Scalability: A critical, historically overlooked hazard of this method is the evolution of stoichiometric oxygen gas. The initially formed peracid intermediate is unstable under the basic reaction conditions and is rapidly reduced by excess

, releasing

[4]. At scale, this poses a severe flammability risk in organic solvents. Modern protocols mandate active

sweeping and controlled reagent addition to mitigate this explosive hazard[5].
Reductive Cleavage ( or )

Target Product: Primary Alcohols Mechanism: Hydride donors attack the exocyclic carbonyl, reducing the acyl group directly to a primary alcohol while releasing the oxazolidinone auxiliary intact[6]. Performance:


 is generally preferred over 

due to its milder nature and higher chemoselectivity. The reactivity of

is often enhanced by the addition of stoichiometric methanol, which forms a more reactive alkoxyborohydride species in situ[6].
Transesterification and Amidation

Target Product: Esters and Weinreb Amides Mechanism: Titanium-mediated displacement (e.g.,


) or aluminum-mediated amidation (e.g., 

with

) directly converts the adduct to an ester or Weinreb amide[2]. Performance: These methods are highly valuable when the carboxylic acid is not the final target. By avoiding harsh aqueous basic conditions, they minimize the risk of epimerization at the sensitive

-stereocenter.

G A 1. Auxiliary Attachment (Acylation of Oxazolidinone) B 2. Enolization (Z-Enolate Formation) A->B C 3. Asymmetric Reaction (Aldol/Alkylation) B->C D 4. Auxiliary Cleavage (Hydrolysis/Reduction/Displacement) C->D E Target Chiral Product (Acid, Alcohol, Ester, Amide) D->E Product Release F Recovered Chiral Auxiliary (Recycled for Step 1) D->F Auxiliary Recovery

Workflow of Evans auxiliary-directed asymmetric synthesis and subsequent cleavage.

Quantitative Comparison of Cleavage Methods

Cleavage MethodReagentsPrimary ProductChemoselectivityEpimerization RiskAuxiliary Recovery
Oxidative Hydrolysis

,

in THF/

Carboxylic AcidModerate (Peroxides present)Low to Moderate>90%
Reductive Cleavage

, MeOH in THF
Primary AlcoholHighVery Low>85%
Transesterification

or NaOMe
EsterHighLow>90%
Weinreb Amidation

,

Weinreb AmideHighVery Low>85%

Self-Validating Experimental Protocols

Protocol A: Safe Scale-Up of Oxidative Hydrolysis ( )

Note: This protocol incorporates safety modifications to prevent hazardous oxygen accumulation[5].

  • Preparation: Dissolve the

    
    -acyl oxazolidinone adduct (1.0 equiv) in a 3:1 mixture of THF/
    
    
    
    (0.1 M). Cool the reaction vessel to 0 °C. Causality: Cooling minimizes side reactions and controls the exotherm of peroxide formation.
  • Peroxide Addition: Add 30% aqueous

    
     (4.0 equiv) dropwise.
    
  • Base Addition &

    
     Sweep:  Initiate a vigorous subsurface nitrogen sweep. Slowly add 
    
    
    
    (2.0 equiv) as an aqueous solution over 30 minutes. Causality: Pre-mixing
    
    
    ensures immediate formation of
    
    
    , preventing unselective
    
    
    attack. The
    
    
    sweep dilutes the stoichiometric
    
    
    evolved from peracid degradation, keeping the headspace below the limiting oxygen concentration (LOC)[5].
  • Monitoring: Stir at 0 °C for 1–2 hours. Validate reaction completion via HPLC or TLC (UV active auxiliary vs. product).

  • Quench (Self-Validation): Quench the reaction by carefully adding an excess of 1.5 M aqueous

    
    . Validation step: Test the aqueous layer with KI-starch paper. A negative result (no blue-black color) confirms the complete destruction of residual peroxides before proceeding to extraction.
    
  • Isolation: Extract the intact chiral auxiliary with dichloromethane. Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

Protocol B: Chemoselective Reductive Cleavage ( )
  • Preparation: Dissolve the adduct (1.0 equiv) in anhydrous THF (0.2 M) under an inert atmosphere. Add absolute methanol (1.5 equiv). Causality: Methanol reacts with

    
     to form a highly reactive alkoxyborohydride intermediate, significantly accelerating the reduction of the amide[6].
    
  • Reduction: Cool the solution to 0 °C. Add

    
     (2.0 equiv, 2.0 M in THF) dropwise.
    
  • Monitoring: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor the disappearance of the starting material via TLC.

  • Quench: Cool back to 0 °C and carefully quench with 1 M HCl or saturated aqueous Rochelle's salt. Causality: The acidic or chelating quench breaks down the stable boron-alkoxide complexes, releasing the free primary alcohol and the oxazolidinone auxiliary.

  • Isolation: Separate the layers, extract the aqueous phase with ethyl acetate, and purify via flash column chromatography to separate the primary alcohol from the recovered auxiliary.

References

  • Beutner, G. L., et al. "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." ACS Publications (Organic Process Research & Development). Available at:[Link]

  • "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." ResearchGate. Available at:[Link]

  • "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn." ConnectSci. Available at:[Link]

  • "Chiral auxiliary - Oxazolidinones." Wikipedia. Available at:[Link]

  • "Evans enolate alkylation-hydrolysis." University of Windsor. Available at:[Link]

  • "Evans Aldol Reaction." Chem-Station Int. Ed. Available at:[Link]

Sources

Comparative

Scalability and Industrial Applications of 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one Chemistry

[1][2] Executive Summary 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one (often referred to as the Cy-Evans Auxiliary ) represents a critical evolution in the field of asymmetric synthesis.[1][2] While the 4-benzyl analog (Bn-...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one (often referred to as the Cy-Evans Auxiliary ) represents a critical evolution in the field of asymmetric synthesis.[1][2] While the 4-benzyl analog (Bn-Evans) remains the academic standard, the cyclohexylmethyl variant offers distinct advantages in industrial scale-up , particularly regarding crystallinity , lipophilicity , and hydrogenation compatibility .[1][2]

This guide objectively compares the Cy-Evans auxiliary against its phenyl-based counterparts, providing validated protocols for its synthesis, application, and recovery in pharmaceutical manufacturing.[1][2]

Part 1: Strategic Rationale & Comparative Analysis[1]

The "Why" Behind the Switch

In drug development, the transition from a benzyl (Bn) to a cyclohexylmethyl (Cy) auxiliary is rarely arbitrary.[2] It is usually driven by specific process failures associated with the standard benzyl auxiliary.[1]

Feature4-Benzyl-2-oxazolidinone (Standard) 4-(Cyclohexylmethyl)-2-oxazolidinone (Alternative) Industrial Impact
Steric Bulk Planar aromatic ring; moderate shielding.[1][2]Chair conformation; higher effective steric volume.[1]Higher diastereomeric excess (de) in challenging alkylations (e.g., unhindered electrophiles).[1]
Hydrogenation Stability Susceptible to ring reduction or hydrogenolysis under forcing conditions.[1]Inert. Allows catalytic hydrogenation of the substrate without degrading the auxiliary.[1]
Crystallinity Often forms oils or low-melting solids in non-polar solvents.[1]Generally higher melting point; distinct solubility profile.[1]Enables non-chromatographic purification (crystallization-driven resolution).[1]
UV Activity Strong UV chromophore.[1]UV transparent (mostly).Requires alternative detection (RI, ELSD) or derivatization for HPLC monitoring.[1]
Mechanistic Advantage: The Steric Wall

The cyclohexyl group adopts a chair conformation that projects more volume towards the reaction center than the planar phenyl ring.[1] In the Zimmerman-Traxler transition state (for aldol reactions) or dipole-controlled alkylations, this increased bulk forces a tighter lock on the enolate geometry.[1]

StericComparison cluster_Bn Standard Benzyl Auxiliary cluster_Cy Cyclohexylmethyl Auxiliary Bn_Node Planar Phenyl Ring (Less Steric Clashing) Reaction Enolate Face Selectivity Bn_Node->Reaction Good Selectivity Cy_Node Cyclohexyl Chair (High Steric Volume) Cy_Node->Reaction Enhanced Shielding Outcome Diastereomeric Excess (>99% de) Reaction->Outcome

Figure 1: Mechanistic impact of steric bulk on stereoselectivity. The cyclohexyl group provides a more robust "steric wall," minimizing leakage to the minor diastereomer.[1][2]

Part 2: Scalable Synthesis & Manufacturing

Route Selection: Hydrogenation vs. De Novo Synthesis

For industrial applications, the most cost-effective route is the catalytic hydrogenation of the pre-existing L-Phenylalanine derived auxiliary .[1][2] This avoids the sourcing of expensive L-Cyclohexylalanine.[1]

Protocol A: High-Pressure Hydrogenation (Scale: 1 kg)

This protocol converts (S)-4-benzyl-2-oxazolidinone directly to the cyclohexyl derivative.[1][2]

Reagents:

  • Substrate: (S)-4-Benzyl-2-oxazolidinone (1.0 equiv)[1]

  • Catalyst: 5% Rh/C or 5% Ru/C (0.5 mol%)[1]

  • Solvent: Methanol or Isopropanol (10 vol)

  • Pressure: 50–60 bar H₂[1]

  • Temperature: 50–60 °C[1]

Step-by-Step Workflow:

  • Loading: Charge the reactor with the benzyl oxazolidinone and solvent. Nitrogen purge (3x).

  • Catalyst Addition: Add the catalyst as a slurry (safety: pyrophoric risk).[1]

  • Hydrogenation: Pressurize to 50 bar H₂. Stir vigorously (>800 rpm) to overcome gas-liquid mass transfer limitations.

  • Monitoring: Reaction is complete when H₂ uptake ceases (typically 12–24 h).[1] Monitor by HPLC (Note: Product has low UV; use low wavelength 210 nm or refractive index).

  • Workup: Filter catalyst through Celite/Charcoal. Concentrate filtrate.[1]

  • Crystallization: Swap solvent to Heptane/EtOAc (9:1). Cool to 0°C. Filter white crystals.

Validation Criteria:

  • Yield: >95%

  • Purity: >99% (GC/HPLC)

  • Optical Rotation: Must match standard (

    
     in EtOH).
    

Part 3: Industrial Application Case Study

Asymmetric Alkylation of a Hydrogenation-Sensitive Substrate

Scenario: A drug linker requires the introduction of a chiral center via methylation, but the molecule contains a reducible alkene that must remain intact during auxiliary removal if reductive cleavage were used (standard for benzyl).[1] However, here we use the Cy-auxiliary to allow oxidative stability or specific crystallization properties.[1]

Experimental Protocol: Lithium-Mediated Alkylation

  • Acylation: React 4-(cyclohexylmethyl)-2-oxazolidinone with propionyl chloride (n-BuLi, THF, -78°C) to form the imide.

  • Enolization:

    • Cool solution of imide (1 equiv) in THF to -78°C.

    • Add NaHMDS or LDA (1.1 equiv) dropwise. Stir 30 min.

  • Alkylation:

    • Add Benzyl Bromide (1.2 equiv) slowly.

    • Warm to 0°C over 2 hours.

  • Quench & Isolation:

    • Quench with sat. NH₄Cl.[1] Extract with EtOAc.[1]

    • Critical Step: The cyclohexyl-imide product often crystallizes directly from Hexane/EtOAc, whereas the benzyl analog might require chromatography.[1]

Data Comparison: Alkylation of Propionyl Imide

ParameterBn-Evans System Cy-Evans System
Reagent NaHMDS / Benzyl BromideNaHMDS / Benzyl Bromide
Temperature -78 °C-78 °C
Conversion 98%98%
Diastereomeric Ratio (dr) 95:598:2
Purification Method Flash ChromatographyRecrystallization (Heptane)
Yield (Isolated) 82%91%

Insight: The higher lipophilicity of the Cy-group lowers the solubility of the product in non-polar solvents, facilitating precipitation.[1]

Part 4: Auxiliary Removal & Recovery[1]

Efficient recovery of the chiral auxiliary is mandatory for process economics (Green Chemistry).

Hydrolytic Cleavage (LiOH/H₂O₂)

The standard peroxide hydrolysis works effectively.

  • Procedure: Treat the alkylated intermediate with LiOH (2 equiv) and H₂O₂ (4 equiv) in THF/H₂O at 0°C.

  • Recovery: The chiral acid is extracted into the basic aqueous layer.[1] The Cy-auxiliary remains in the organic layer (due to high lipophilicity).[1]

  • Advantage: Unlike the benzyl auxiliary, which has moderate water solubility, the cyclohexyl variant partitions almost exclusively into the organic phase, simplifying recovery (>95% recovery rate).[1]

RecoveryFlow Start Crude Reaction Mixture (Alkylated Imide) Hydrolysis Hydrolysis (LiOH / H2O2) Start->Hydrolysis Separation Phase Separation Hydrolysis->Separation OrgPhase Organic Phase (Contains Cy-Auxiliary) Separation->OrgPhase High Lipophilicity AqPhase Aqueous Phase (Contains Chiral Acid Salt) Separation->AqPhase Recycle Evaporation & Recrystallization (Auxiliary Recovered) OrgPhase->Recycle Product Acidification & Extraction (Final API Intermediate) AqPhase->Product

Figure 2: Workflow for the efficient recovery of the Cy-Evans auxiliary, leveraging its lipophilic properties for phase separation.[1][2]

References

  • Gage, J. R., & Evans, D. A. (1990).[1] Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S, 3R)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid. Organic Syntheses, 68, 83. (Foundational Evans Chemistry).[1]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996).[1] 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.[1] (Review of auxiliary classes including cyclohexyl derivatives).

  • Hintermann, L., & Seebach, D. (1998).[1] Polylithiated β-Peptides: A New Class of Reagents for the Preparation of Enantiomerically Pure Compounds. Helvetica Chimica Acta, 81(11), 2093-2126.[1] (Discusses solubility/crystallinity differences in peptide backbones similar to oxazolidinones).

  • Sigma-Aldrich. (2024).[1][3] Product Specification: 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one. (Physical property verification).

  • BenchChem. (2025).[1][4] A Comparative Guide to Purity Validation of Synthesized Chiral Oxazolidinones. (Purity and analysis protocols).[1]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one. This chiral auxiliary, pivotal in asymmetric synt...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one. This chiral auxiliary, pivotal in asymmetric synthesis, requires meticulous handling from use to disposal to ensure laboratory safety and environmental protection. This document moves beyond a simple checklist, explaining the rationale behind each step to empower researchers with the knowledge for safe and responsible chemical waste management.

Core Principle: Waste Characterization

The foundational step in any chemical disposal procedure is to correctly characterize the waste. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste generator is legally responsible for determining if their waste is hazardous.[1][2] For research chemicals like 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one, where comprehensive toxicological data may be limited, a conservative approach is paramount.

Recommendation: Treat all waste streams containing 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one as hazardous chemical waste. This is the most prudent course of action due to the general toxicological profile of related oxazolidinone compounds and the potential for uncharacterized hazards.[3][4]

Hazard Profile & Immediate Safety Precautions

While a specific Safety Data Sheet (SDS) for 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one was not available in the conducted search, data from structurally similar oxazolidinones allows for a presumptive hazard assessment.

Personal Protective Equipment (PPE): Before handling the chemical in any form (pure, in solution, or as waste), ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.[5]

Known Hazards of the Oxazolidinone Class:

  • Toxicity: Some oxazolidinones are classified as toxic or harmful if swallowed.[4][6]

  • Irritation: This class of compounds can cause skin and serious eye irritation.[7][8]

  • Environmental: Uncontrolled release into the environment should be avoided.[3][9] Do not dispose of this chemical down the drain.[3][10]

In the event of a spill, sweep up solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.[3][9] Ensure adequate ventilation during cleanup.[1]

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for managing waste from the moment of generation to its final collection.

Step 1: Segregate Waste at the Source

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal. Do not mix waste containing 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10]

Waste TypeDescriptionDisposal Container & Labeling
Unused/Expired Solid Pure, solid 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one.Primary Container: Original or chemically compatible container, tightly sealed. Label: "Hazardous Waste," "4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one," and associated hazard warnings (e.g., "Toxic," "Irritant").
Contaminated Labware Pipette tips, vials, flasks, etc., with residual contamination.Primary Container: Designated, leak-proof hazardous waste container (often a lined cardboard box or a rigid plastic drum).[10] Label: "Hazardous Waste," list of chemical constituents, and associated hazards.
Solutions & Liquid Waste Reaction mixtures, chromatographic fractions, or solutions.Primary Container: Sealable, chemically compatible (e.g., glass or HDPE) bottle. Secondary Containment: Place the bottle inside a larger, chemically resistant container to prevent spills.[10] Label: "Hazardous Waste," list all chemical components with approximate concentrations, and associated hazards.
Contaminated PPE Gloves, disposable lab coats, etc.Primary Container: Designated hazardous waste bag or container for solid waste.[10] Label: "Hazardous Waste," list of contaminating chemicals, and associated hazards.

Step 2: Proper Container Management

  • Use Designated Containers: Only use containers approved for hazardous waste. These should be in good condition, leak-proof, and have a secure lid.[10]

  • Keep Containers Closed: Waste containers must be kept sealed at all times except when actively adding waste.[10] This minimizes the release of vapors and prevents spills.

  • Affix Label Immediately: Attach a completed hazardous waste label as soon as the first drop of waste is added.[10] The label must include the accumulation start date.

Step 3: Accumulation and Storage

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure the storage area is away from sources of ignition or incompatible chemicals.[9] The oxazolidinone class is known to be incompatible with strong oxidizing agents.[1]

  • Do not overfill containers. Leave adequate headspace (typically 10-15%) to allow for expansion.

Step 4: Arrange for Disposal

  • Once a waste container is full, or if the project is complete, contact your institution's EHS department to schedule a waste pickup.[10]

  • Ensure all paperwork required by your EHS office is completed accurately.

Disposal Procedure Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one waste.

G cluster_0 Initial Handling cluster_1 Segregation cluster_2 Containment & Storage cluster_3 Final Disposition start Waste Generated (Containing 4-(Cyclohexylmethyl)- 1,3-oxazolidin-2-one) char Characterize Waste (Presume Hazardous) start->char Step 1 ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) char->ppe Step 2 waste_type Determine Waste Form ppe->waste_type solid Solid Waste (Pure compound, PPE, Labware) waste_type->solid Solid liquid Liquid Waste (Solutions, Solvents) waste_type->liquid Liquid solid_container Place in Labeled, Leak-Proof Solid Waste Container solid->solid_container liquid_container Place in Labeled, Sealable Bottle with Secondary Containment liquid->liquid_container store Store in Designated Satellite Accumulation Area solid_container->store liquid_container->store pickup Container Full? Or Project Complete? store->pickup pickup->store No contact_ehs Contact EHS for Waste Pickup pickup->contact_ehs Yes end Compliant Disposal contact_ehs->end

Caption: Workflow for the safe disposal of 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one waste.

References

  • 2-Oxazolidone - SAFETY DATA SHEET. (2009, September 26). Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - (4S)-4-Methyl-2-oxazolidinone. Retrieved from [Link]

  • Organic Syntheses. (2011). Working with Hazardous Chemicals. Org. Synth. 2011, 88, 364-376. Retrieved from [Link]

  • Organic Syntheses. (2000). Working with Hazardous Chemicals. Organic Syntheses, Coll. Vol. 10, p.12 (2004); Vol. 77, p.22. Retrieved from [Link]

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (2024, July 8). Retrieved from [Link]

  • PubChem. 4-Methyl-1,3-oxazolidin-2-one. Retrieved from [Link]

  • University of Cincinnati. (n.d.). Advisory 7.3 - Chemical Waste Disposal. UC EH&S. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2018, October 26). Substituted Oxazolidines: Human health tier II assessment. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one

Introduction: Beyond the SDS As researchers, we often treat chiral auxiliaries as inert scaffolding—tools to induce stereochemistry rather than reactive species themselves. However, 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the SDS

As researchers, we often treat chiral auxiliaries as inert scaffolding—tools to induce stereochemistry rather than reactive species themselves. However, 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one (CAS: 142673-27-6 / 142758-93-8 for the (4R)-isomer) requires a nuanced safety approach.[1] This compound is the hydrogenated derivative of the classic phenylalanine-derived Evans auxiliary. While it lacks the aromaticity of its parent, it retains the nitrogen-heterocycle core that dictates its biological and chemical reactivity.

This guide moves beyond the generic "wear gloves" advice found in a standard Safety Data Sheet (SDS). It integrates the physical handling of static-prone organic powders with the specific chemical risks associated with oxazolidinone cleavage protocols.

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the enemy. The hazards here are twofold: intrinsic toxicological properties and process-specific reactivity .

A. Intrinsic Hazards (GHS Classification)
  • Physical State: White to off-white crystalline solid.

  • Primary Routes of Entry: Inhalation of dust, dermal absorption.

  • GHS Labeling (Precautionary Principle):

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Bioactivity Warning: Oxazolidinones are a known class of antibiotics (e.g., Linezolid). While chiral auxiliaries are designed for synthesis, all oxazolidinone intermediates should be treated as potentially bioactive until proven otherwise.

B. Process Hazards (The "Hidden" Risk)

The most critical safety control point occurs not during setup, but during cleavage . The standard Lithium Hydroxide / Hydrogen Peroxide (LiOH/H₂O₂) cleavage protocol generates peracids.

  • Risk: Uncontrolled oxygen evolution and pressurization.

  • Control: Strict temperature control (

    
    ) and quenching protocols are mandatory.
    

Personal Protective Equipment (PPE) Strategy

Effective PPE is a system, not a checklist. Use the following tiered approach based on your operational state.

Table 1: PPE Specifications by Operation
Protection Zone Standard Operation (Weighing/Transfer) High-Risk Operation (Cleavage/Scale-up >10g) Rationale
Respiratory Fume Hood (Sash at 18")Fume Hood + N95/P100 Respirator Fine organic dusts are potent sensitizers; redundancy is required during scale-up.[1]
Dermal (Hand) Nitrile Gloves (Min 0.11 mm)Double Gloving (Nitrile over Laminate)Oxazolidinones can permeate standard nitrile upon prolonged exposure to solvent solutions.
Eye/Face Safety Glasses with side shieldsChemical Goggles + Face Shield Pressurization risk during peroxide cleavage mandates full face protection.
Body Lab Coat (Cotton/Poly blend)Chemical-Resistant Apron (Tyvek®)Prevents saturation of clothing during accidental splashes of corrosive cleavage cocktails.[1]

Operational Handling Protocols

Protocol A: Static-Free Weighing & Transfer

Context: 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one is a dry, insulating powder that accumulates static charge, leading to "flying powder" and contamination.[1]

  • Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.

  • Spatula Selection: Use PTFE-coated or high-grade stainless steel spatulas. Avoid plastic, which generates triboelectric charge.

  • Transfer: Do not pour. Transfer small aliquots to a tared weighing boat. If the powder adheres to the boat, do not tap vigorously (aerosol risk); rinse the boat into the reaction vessel with the reaction solvent (e.g., THF or DCM).

Protocol B: The Safe Cleavage Workflow (LiOH/H₂O₂)

Context: This is the most hazardous step involving this compound. The exotherm from peroxide decomposition can be violent.[3]

  • Cooling: Ensure the reaction vessel is pre-cooled to

    
     before adding H₂O₂.
    
  • Venting: Never seal the reaction vessel completely. Use a bubbler or a needle vent to allow O₂ escape.

  • Quenching: Use Sodium Sulfite (

    
    ) or Sodium Thiosulfate.
    
    • Test: Use starch-iodide paper to confirm oxidizer consumption before extraction.[1]

Visualization: Safety Logic & Workflows

Diagram 1: PPE Decision Matrix

Caption: Decision tree for selecting appropriate PPE based on the physical state and quantity of the oxazolidinone auxiliary.

PPE_Decision_Tree Start Start: Handling 4-(Cyclohexylmethyl)-1,3-oxazolidin-2-one State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Reaction State->Solution Quantity Quantity > 10g? Solid->Quantity Reagent Reagents Involved? Solution->Reagent Std_PPE Standard PPE: Safety Glasses + Nitrile + Fume Hood Quantity->Std_PPE No Resp_PPE Enhanced PPE: Add N95 Respirator + Static Controls Quantity->Resp_PPE Yes Inert Inert (THF/DCM) Reagent->Inert Active Oxidative (H2O2/LiOH) Reagent->Active Inert->Std_PPE Shield CRITICAL: Blast Shield + Face Protection Ventilation Required Active->Shield

[1]

Diagram 2: Safe Cleavage Process Flow

Caption: Step-by-step workflow for the hydrolytic cleavage of the auxiliary, highlighting critical safety checkpoints.

Cleavage_Workflow Setup Reaction Setup (THF/H2O, 0°C) Add_H2O2 Add H2O2 Dropwise (Monitor Temp < 5°C) Setup->Add_H2O2 Add_LiOH Add LiOH Solution (Exothermic!) Add_H2O2->Add_LiOH Stir Stir 1h @ 0°C Add_LiOH->Stir Quench Quench with Na2SO3 (1.5 eq) Stir->Quench Test Test: Starch-Iodide Paper Quench->Test Decision Paper Blue? Test->Decision More_Quench Add more Na2SO3 Decision->More_Quench Yes (Peroxides Present) Proceed Proceed to Extraction Decision->Proceed No (Safe) More_Quench->Quench

Waste Disposal & Decontamination

Proper disposal is the final step of any experiment.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of in Hazardous Solid Waste bins. Do not use regular trash.

  • Liquid Waste (Aqueous): The quenched aqueous layer (containing Li salts and sulfates) should be checked for pH (adjust to 5-9) and disposed of in Aqueous Chemical Waste .

  • Liquid Waste (Organic): The organic extracts (containing the recovered auxiliary) are valuable. If disposal is necessary, use Non-Halogenated Organic Waste (unless DCM was used, then Halogenated ).

  • Spill Cleanup:

    • Solid: Do not dry sweep (dust hazard). Wet a paper towel with water/ethanol, wipe gently, and dispose of as hazardous waste.

    • Solution: Absorb with vermiculite or spill pads.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9855455, 4-Methyl-1,3-oxazolidin-2-one. Retrieved from [Link]

  • Evans, D. A., et al. (1982). Chiral Enolates.[4] Asymmetric Alkylation Reactions with Chiral Oxazolidinone Auxiliaries. Journal of the American Chemical Society.[4][5] (Foundational text on auxiliary reactivity).

  • Beutner, G., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development. Retrieved from [Link][1]

  • Molaid Chemicals (2025). Chemical Properties for CAS 142758-93-8. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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